molecular formula C9H8Cl2O3 B13677886 Ethyl 3,4-dichloro-2-hydroxybenzoate

Ethyl 3,4-dichloro-2-hydroxybenzoate

Cat. No.: B13677886
M. Wt: 235.06 g/mol
InChI Key: OWSPQBAERHVNFP-UHFFFAOYSA-N
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Description

Ethyl 3,4-dichloro-2-hydroxybenzoate is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3,4-dichloro-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4-dichloro-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3,4-dichloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSPQBAERHVNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3,4-dichloro-2-hydroxybenzoate CAS number and molecular weight

[1][2][3][4][5]

Executive Summary

Ethyl 3,4-dichloro-2-hydroxybenzoate (also known as Ethyl 3,4-dichlorosalicylate) is a specialized halogenated salicylate ester primarily utilized as an intermediate in organic synthesis, agrochemical development, and pharmaceutical research. Structurally, it is the ethyl ester derivative of 3,4-dichlorosalicylic acid.

Due to its specific substitution pattern (dichloro groups at the 3 and 4 positions), this compound exhibits distinct electronic and steric properties compared to the more common 3,5-dichloro isomer. It serves as a lipophilic scaffold for introducing the 3,4-dichlorophenol moiety into larger bioactive molecules.

Chemical Identity & Physicochemical Properties[6][7][8]

This compound is often custom-synthesized for research applications. While the parent acid is widely indexed, the specific ethyl ester variant is less common in public registries, often requiring identification via its structural relationship to the parent acid.

Table 1: Core Chemical Data
PropertyData
Chemical Name Ethyl 3,4-dichloro-2-hydroxybenzoate
Synonyms Ethyl 3,4-dichlorosalicylate; 3,4-Dichloro-2-hydroxybenzoic acid ethyl ester
CAS Number Not Widely Listed (Refer to Parent Acid CAS: 14010-45-8 )
Molecular Formula C₉H₈Cl₂O₃
Molecular Weight 235.06 g/mol
Parent Acid 3,4-Dichlorosalicylic acid (CAS: 14010-45-8)
SMILES CCOC(=O)C1=C(O)C(Cl)=C(Cl)C=C1
Appearance Off-white to pale yellow crystalline solid (predicted)
Solubility Insoluble in water; soluble in ethanol, DMSO, DMF, and chloroform
Structural Analysis

The molecule features a salicylate core (ortho-hydroxy benzoate) with two chlorine atoms.

  • C1: Ethyl ester group (-COOCH₂CH₃).

  • C2: Hydroxyl group (-OH), capable of intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the structure.

  • C3 & C4: Chlorine substituents, which increase lipophilicity and metabolic stability.

Synthesis & Manufacturing Protocols

The primary route for synthesizing Ethyl 3,4-dichloro-2-hydroxybenzoate is the Fischer Esterification of 3,4-dichlorosalicylic acid. This method is preferred for its scalability and high yield.

Reaction Pathway

The synthesis involves the acid-catalyzed condensation of 3,4-dichlorosalicylic acid with absolute ethanol. Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) are commonly used as catalysts/activators.

Diagram 1: Synthesis Workflow

SynthesispathwayAcid3,4-Dichlorosalicylic Acid(CAS: 14010-45-8)CatalystCat. H2SO4 or SOCl2RefluxAcid->CatalystEthanolEthanol (Excess)Ethanol->CatalystIntermediateTetrahedralIntermediateCatalyst->Intermediate ActivationProductEthyl 3,4-dichloro-2-hydroxybenzoate(MW: 235.06)Intermediate->Product EliminationByproductWater / HClIntermediate->Byproduct

Caption: Acid-catalyzed esterification pathway converting 3,4-dichlorosalicylic acid to its ethyl ester.

Detailed Experimental Protocol (Standard Procedure)
  • Reagents:

    • 3,4-Dichlorosalicylic acid (1.0 eq)

    • Absolute Ethanol (10-20 eq, acts as solvent and reagent)

    • Concentrated H₂SO₄ (0.1-0.5 eq) or SOCl₂ (1.2 eq)

  • Procedure (H₂SO₄ Method):

    • Dissolution: Dissolve 3,4-dichlorosalicylic acid in absolute ethanol in a round-bottom flask.

    • Catalysis: Add concentrated H₂SO₄ dropwise with stirring.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 6-12 hours. Monitor reaction progress via TLC (solvent system: Hexane/Ethyl Acetate 4:1).

    • Work-up: Cool the mixture to room temperature. Remove excess ethanol under reduced pressure.

    • Neutralization: Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution to remove unreacted acid.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water or purify via silica gel column chromatography.

  • Validation:

    • ¹H NMR (CDCl₃): Expect triplet at ~1.4 ppm (methyl), quartet at ~4.4 ppm (methylene), and aromatic signals shifted by Cl substitution.

    • IR: Strong carbonyl stretch (~1680 cm⁻¹) and ester C-O stretch (~1200-1300 cm⁻¹).

Applications & Utility

Agrochemical Intermediates

Halogenated salicylates are key precursors for auxinic herbicides . The 3,4-dichloro substitution pattern mimics the structure of 3,4-dichlorophenoxyacetic acid (3,4-D) derivatives, potentially offering specific selectivity in weed control formulations.

Pharmaceutical Scaffolds
  • Anthelmintics: Salicylanilide derivatives (often synthesized from salicylate esters) are known for activity against parasites (e.g., Niclosamide analogs).

  • Antibacterial Agents: The lipophilic nature of the ethyl ester facilitates membrane penetration, making it a candidate for developing topical antibacterial agents targeting Gram-positive bacteria.

Diagram 2: Application Logic

ApplicationsCompoundEthyl 3,4-dichloro-2-hydroxybenzoateAgroAgrochemicals(Herbicides/Fungicides)Compound->AgroPharmaPharmaceuticals(Anthelmintics/Antibacterials)Compound->PharmaMatSciMaterial Science(UV Stabilizers)Compound->MatSciLipophilicityMechanism:Enhanced Membrane PermeabilityPharma->LipophilicityChelationMechanism:Metal Chelation (OH/COOEt)MatSci->Chelation

Caption: Functional utility of Ethyl 3,4-dichloro-2-hydroxybenzoate in various industrial sectors.

Safety & Handling (GHS Classification)

While specific toxicological data for the ethyl ester may be limited, it should be handled with the precautions standard for halogenated salicylate esters .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Process in a fume hood to avoid inhalation of dust or vapors.

    • Store in a cool, dry place away from strong oxidizing agents and bases (to prevent hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28460 (Isomer Reference: Ethyl 3,5-dichloro-4-hydroxybenzoate). Retrieved from [Link]

Pharmacological Potential of Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of Ethyl 3,4-dichloro-2-hydroxybenzoate , a specialized halogenated salicylate ester.

A Technical Guide for Drug Development & Research

Executive Summary

Ethyl 3,4-dichloro-2-hydroxybenzoate (Ethyl 3,4-DCHB) is the ethyl ester prodrug of 3,4-dichlorosalicylic acid . Unlike its more common isomer (3,5-dichlorosalicylic acid) or its dihydroxy analog (ethyl protocatechuate), this compound occupies a niche chemical space characterized by high lipophilicity and specific steric hindrance at the 3- and 4-positions.

Core Value Proposition:

  • Prodrug Mechanism: The ethyl ester moiety masks the carboxylic acid, significantly enhancing membrane permeability (LogP shift) and reducing direct gastric or epithelial irritation compared to the free acid.

  • Dual-Action Pharmacophore: Upon hydrolysis, the active metabolite (3,4-dichlorosalicylic acid) exhibits classic salicylate activity (COX inhibition) augmented by halogen-driven antimicrobial potency and mitochondrial uncoupling potential.

  • Differentiation: Distinct from the 3,4-dihydroxy derivative (a PHD inhibitor), this chlorinated analog targets inflammatory pathways and microbial membranes.

Chemical Identity & Physicochemical Properties

Understanding the structural constraints is vital for formulation and assay design.

PropertySpecificationRelevance to Pharmacology
IUPAC Name Ethyl 3,4-dichloro-2-hydroxybenzoatePrecise identification.
Parent Acid CAS 14010-45-8 (3,4-Dichlorosalicylic acid)Active metabolite reference.[1]
Molecular Formula C₉H₈Cl₂O₃MW ~235.06 g/mol (Small molecule).
Estimated LogP ~4.2 - 4.5Highly lipophilic; excellent for topical/transdermal delivery; poor aqueous solubility.
Key Functional Groups Phenolic -OH (C2), Ester (C1), Cl (C3, C4)Phenol is crucial for uncoupling; Ester is the metabolic handle; Cl atoms increase potency and lipophilicity.

Critical Structural Note: Researchers must distinguish this compound from Ethyl 3,4-dihydroxybenzoate (Ethyl Protocatechuate). The latter contains two hydroxyl groups and inhibits prolyl hydroxylase (PHD). The dichloro variant discussed here is a salicylate derivative with fundamentally different biological targets (COX/Uncoupling).

Pharmacodynamics: Mechanism of Action (MoA)

The pharmacological activity of Ethyl 3,4-DCHB is biphasic:

  • Phase I (Transport): The ester facilitates entry into lipid-rich environments (cell membranes, fungal cell walls, stratum corneum).

  • Phase II (Activation): Intracellular or plasma esterases hydrolyze the ester to 3,4-dichlorosalicylic acid (3,4-DCSA) .

Primary Signaling Pathways
A. Cyclooxygenase (COX) Inhibition (Anti-inflammatory)

Like other salicylates, the free acid (3,4-DCSA) likely inhibits COX-1 and COX-2 enzymes by blocking the arachidonic acid binding channel. The chlorine atoms at C3 and C4 provide steric bulk that may alter selectivity compared to non-chlorinated aspirin-like molecules.

B. Mitochondrial Uncoupling (Antimicrobial/Toxicological)

Halogenated phenols are potent uncouplers of oxidative phosphorylation. The 3,4-DCSA metabolite acts as a protonophore, shuttling protons across the inner mitochondrial membrane, dissipating the proton motive force (PMF), and inhibiting ATP synthesis. This is a primary mechanism for its potential antimicrobial and molluscicidal activity.

Visualization: Activation & Signaling Pathway

MoA_Pathway Prodrug Ethyl 3,4-dichloro-2-hydroxybenzoate (Lipophilic Prodrug) Membrane Cell Membrane / Stratum Corneum Prodrug->Membrane Passive Diffusion (High LogP) Esterase Carboxylesterase (CES1/CES2) Prodrug->Esterase Substrate Binding Membrane->Prodrug Intracellular Entry ActiveMetabolite 3,4-Dichlorosalicylic Acid (Active Anion) Esterase->ActiveMetabolite Hydrolysis Target_COX COX-1 / COX-2 (Inhibition) ActiveMetabolite->Target_COX Competitive Inhibition Target_Mito Mitochondrial Inner Membrane (Uncoupling) ActiveMetabolite->Target_Mito Proton Shuttle Effect_Inf Reduced Prostaglandins (Anti-inflammatory) Target_COX->Effect_Inf Effect_ATP ATP Depletion / Heat Gen (Antimicrobial/Toxic) Target_Mito->Effect_ATP

Caption: Pharmacological activation pathway from ester prodrug entry to active metabolite targeting of COX enzymes and mitochondria.

Therapeutic Applications & Research Directions

Based on Structure-Activity Relationships (SAR) of homologous dichlorosalicylates:

Dermatological Antimicrobial
  • Rationale: The high lipophilicity of the ethyl ester allows deep penetration into the dermis or fungal cell walls.

  • Target: Dermatophytes (e.g., Trichophyton spp.) and Gram-positive bacteria (S. aureus).

  • Mechanism: Disruption of membrane potential (uncoupling) is bactericidal/fungicidal.

Agricultural Safener / Plant Immunity
  • Rationale: Salicylates induce Systemic Acquired Resistance (SAR) in plants.

  • Application: Ethyl 3,4-DCHB may serve as a stable, non-phytotoxic precursor that releases the active inducer (3,4-DCSA) slowly within plant tissues, protecting against viral or fungal pathogens.

Experimental Protocols

To validate the pharmacological profile, the following protocols are recommended.

Protocol A: In Vitro Esterase Stability Assay

Determine the rate of prodrug conversion to the active metabolite.

  • Preparation: Dissolve Ethyl 3,4-DCHB in DMSO (10 mM stock).

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) containing purified Porcine Liver Esterase (PLE) or human plasma.

  • Sampling: Aliquot 100 µL at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add 100 µL ice-cold Acetonitrile (ACN) with internal standard (e.g., Salicylic acid-d4).

  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS .

    • Monitor: Depletion of Ethyl ester (Parent) and appearance of 3,4-DCSA (Metabolite).

  • Calculation: Plot concentration vs. time to determine Half-life (

    
    ).
    
Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)

Assess the toxicity/antimicrobial mechanism.

  • Cell Line: HepG2 (human liver) or Bacterial protoplasts.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR).

  • Injection A: Oligomycin (ATP synthase inhibitor).

  • Injection B: Ethyl 3,4-DCHB (Titrate 1 µM – 50 µM).

    • Positive Control: FCCP (known uncoupler).

    • Negative Control: DMSO vehicle.

  • Interpretation: A spike in OCR after Oligomycin treatment indicates uncoupling activity (proton leak).

Visualization: Experimental Workflow

Exp_Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzymatic Incubation (Plasma/PLE) Step1->Step2 Step4 Seahorse XF Assay (Mitochondrial Stress) Step1->Step4 Step3 LC-MS/MS Analysis (Quantify 3,4-DCSA) Step2->Step3 Decision Data Analysis Step3->Decision Step4->Decision Result1 Half-life (t1/2) (Bioavailability) Decision->Result1 Result2 OCR Spike (Uncoupling Potency) Decision->Result2

Caption: Integrated workflow for assessing metabolic stability and mitochondrial toxicity.

Safety & Toxicology Profile

  • Uncoupling Toxicity: As with all halogenated salicylates, the primary risk is hyperthermia and metabolic acidosis due to excessive mitochondrial uncoupling. Systemic doses must be carefully controlled.

  • Irritation: While the ester form reduces direct acidity, the hydrolysis product (3,4-DCSA) is a strong organic acid. Topical formulations require buffering.

References

  • PubChem. 3,4-Dichlorosalicylic acid (Compound Summary). National Library of Medicine. [Link]

  • Smith, W. L., & DeWitt, D. L. (1996). Prostaglandin endoperoxide H synthases-1 and -2. Advances in Immunology. (Foundational mechanism for Salicylate COX inhibition). [Link]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives. (Mechanism of halogenated phenols/salicylates). [Link]

  • Vlot, A. C., et al. (2009). Salicylic Acid, a Multifaceted Hormone to Combat Disease. Annual Review of Phytopathology. (Plant SAR mechanism). [Link]

Sources

Melting point and boiling point of Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, thermodynamic behavior, and experimental characterization of Ethyl 3,4-dichloro-2-hydroxybenzoate .

Melting Point, Boiling Point, and Thermodynamic Characterization

Executive Summary

Ethyl 3,4-dichloro-2-hydroxybenzoate (Ethyl 3,4-dichlorosalicylate) is a specialized halogenated salicylate ester utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds (e.g., antiviral or antibacterial agents).

Unlike its non-chlorinated parent (ethyl salicylate), the introduction of chlorine atoms at the 3- and 4-positions significantly alters its physicochemical profile. This guide provides a definitive analysis of its thermal properties, distinguishing between theoretical thermodynamic values and experimental expectations , and outlines rigorous protocols for their determination.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name Ethyl 3,4-dichloro-2-hydroxybenzoate
Common Name Ethyl 3,4-dichlorosalicylate
Molecular Formula C₉H₈Cl₂O₃
Molecular Weight 235.06 g/mol
Structural Features [1][2] • Intramolecular H-Bond: Between C2-OH and Ester Carbonyl (reduces MP/BP relative to isomers).• Dichlorination: Increases lipophilicity (LogP) and London dispersion forces (increases BP).
Analogous CAS 76732-95-1 (Methyl analog); 118-61-6 (Ethyl salicylate parent)
Structural Logic (Graphviz Visualization)

The following diagram illustrates how specific structural motifs drive the thermal properties of this compound.

G Structure Ethyl 3,4-dichloro-2-hydroxybenzoate H_Bond Intramolecular H-Bond (Phenolic OH ... Carbonyl) Structure->H_Bond Chlorines 3,4-Dichloro Substitution (High MW & Polarizability) Structure->Chlorines MP_Effect Lowers Melting Point (Reduces Crystal Lattice Energy) H_Bond->MP_Effect Dominant Effect BP_Effect Increases Boiling Point (Strong Dispersion Forces) Chlorines->BP_Effect +60-80°C vs Parent Solubility High Lipophilicity (Low Water Solubility) Chlorines->Solubility

Figure 1: Structure-Property Relationship (SPR) map detailing the competing thermodynamic forces.

Physical Properties Data

Exact experimental values for this specific substitution pattern are rare in public databases. The values below represent a synthesized dataset derived from high-fidelity QSAR models and experimental data of close structural analogs (e.g., Methyl 3,5-dichlorosalicylate, Ethyl salicylate).

Table 1: Thermal Properties Profile
PropertyPredicted/Estimated RangeExperimental Baseline (Analog)Confidence Level
Melting Point (MP) 35°C – 55°C 1°C (Ethyl Salicylate)122°C (Methyl 3,5-dichloro-4-hydroxybenzoate)*Medium (Likely a low-melting solid)
Boiling Point (BP) 315°C – 325°C (at 760 mmHg)234°C (Ethyl Salicylate)~302°C (Methyl 3,5-dichloro-4-hydroxybenzoate)High (Decomposition likely before boiling)
BP at Reduced Pressure 155°C – 165°C (at 10 mmHg)107°C (Ethyl Salicylate @ 12 mmHg)High (Recommended for purification)
Physical State Semi-solid or Crystalline MassLiquid (Ethyl Salicylate)N/A

*Note: The 4-hydroxy isomer (paraben type) lacks the intramolecular H-bond, leading to a significantly higher MP (122°C). The target 2-hydroxy (salicylate) compound will have a lower MP due to "chelation" of the hydroxyl group.

Thermodynamic Analysis

Melting Point Depression (The "Salicylate Effect")

Unlike para-hydroxybenzoates, ortho-hydroxybenzoates (salicylates) form a stable 6-membered ring via an intramolecular hydrogen bond.

  • Mechanism: This "locks" the hydroxyl proton, preventing it from acting as a hydrogen bond donor to neighboring molecules in the crystal lattice.

  • Result: The crystal lattice energy is significantly reduced. While the addition of two chlorine atoms (MW +70 Da) attempts to raise the MP, the salicylate effect keeps it relatively low, likely resulting in a compound that melts near body temperature or exists as a supercooled liquid.

Boiling Point Elevation

The boiling point is driven by molecular weight and polarizability.

  • Chlorine Contribution: Each chlorine atom on an aromatic ring typically adds 30–40°C to the boiling point due to increased London Dispersion Forces.

  • Estimation: Ethyl salicylate (234°C) + ~80°C (for two Cls) ≈ 314°C.

  • Risk: At temperatures >250°C, salicylate esters are prone to decarboxylation or transesterification. Atmospheric distillation is NOT recommended.

Experimental Determination Protocols

For researchers synthesizing this compound, the following protocols ensure accurate characterization while mitigating decomposition risks.

Protocol A: Melting Point Determination (Capillary Method)

Use this for solid samples. If the sample is an oil, proceed to DSC.

  • Preparation: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (solvents can depress MP).

  • Loading: Pack 2-3 mm of substance into a glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 30°C.

    • Slow Ramp: 1°C/min from 30°C upwards.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid crystal (clear point).

  • Validation: Calibrate the apparatus using Benzophenone (MP 48°C) as a standard.

Protocol B: Boiling Point Determination (Reduced Pressure)

Atmospheric boiling point determination is hazardous due to decomposition.

  • Setup: Short-path distillation apparatus (Kugelrohr or Vigreux column).

  • Vacuum: Apply a stable vacuum of 10 mmHg (Torr).

  • Heating: Slowly increase bath temperature.

  • Collection: Monitor the vapor temperature.

    • Expected Fraction: 155–165°C at 10 mmHg.

  • Correction: Convert to standard pressure using the Nomograph for Boiling Points or the Clausius-Clapeyron equation.

Workflow Visualization

Experiment Synthesis Crude Synthesis Product Assessment Physical State Assessment (Room Temp) Synthesis->Assessment Solid Solid / Semi-Solid Assessment->Solid If Solid Liquid Oily Liquid Assessment->Liquid If Liquid Recryst Recrystallization (EtOH/Water or Hexane) Solid->Recryst VacDist Vacuum Distillation (High Vac < 5 mmHg) Liquid->VacDist MP_Test Capillary MP (Ramp 1°C/min) Recryst->MP_Test DSC DSC Analysis (Glass Transition/MP) VacDist->DSC If solidifies later BP_Test Record Vapor Temp (during Distillation) VacDist->BP_Test

Figure 2: Decision tree for purification and property determination.

Applications & Handling

  • Pharmaceutical Synthesis: Used as a lipophilic building block for enzyme inhibitors (e.g., targeting bacterial dehydrogenases).

  • Storage: Due to the phenolic hydroxyl group, the compound is sensitive to oxidation. Store under nitrogen at 2–8°C .

  • Safety: The compound is likely a skin irritant (phenol derivative). Standard PPE (gloves, goggles) is mandatory.

References

  • PubChem. Ethyl salicylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • ChemSrc. Ethyl 3,5-dichloro-2-hydroxybenzoate (CAS 68276-69-7).[2][3][4] Available at: [Link][2]

Sources

Ethyl 3,4-dichloro-2-hydroxybenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 3,4-Dichloro-2-Hydroxybenzoate as a Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Importance

Ethyl 3,4-dichloro-2-hydroxybenzoate (also known as Ethyl 3,4-dichlorosalicylate) represents a specialized halogenated aromatic scaffold utilized in the synthesis of bioactive compounds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and specific enzyme inhibitors.[1]

Unlike its more common isomer, the 3,5-dichloro derivative, the 3,4-dichloro substitution pattern offers unique steric and electronic properties. The adjacent chlorine atoms at the meta and para positions (relative to the ester) create a distinct lipophilic pocket, influencing binding affinity in protein-ligand interactions.[1] This intermediate serves as a critical "warhead" in Fragment-Based Drug Design (FBDD), allowing researchers to explore structure-activity relationships (SAR) where precise halogen positioning dictates efficacy.

Key Technical Attributes:

  • Core Scaffold: Salicylate ester with vicinal dichloro substitution.[1]

  • Reactivity Profile: Dual functionality via the phenolic hydroxyl (nucleophile) and the ethyl ester (electrophile), plus potential for metal-catalyzed cross-coupling at the chlorinated positions.[1]

  • Primary Utility: Precursor for benzoyl-based pharmacophores, antifungals, and selective herbicides.[1]

Part 2: Chemical Profile & Properties

PropertySpecificationNotes
IUPAC Name Ethyl 3,4-dichloro-2-hydroxybenzoate
Molecular Formula C₉H₈Cl₂O₃
Molecular Weight 235.06 g/mol
CAS Number Not widely listed; Analogous to Methyl ester CAS 76732-95-1Custom synthesis often required.[2][3][4]
Appearance White to off-white crystalline solid
Melting Point 45–50 °C (Estimated)Based on analogous methyl/ethyl salicylates.
Solubility Soluble in Ethanol, DCM, Ethyl Acetate; Insoluble in WaterLipophilic nature due to Cl substituents.[1]
pKa (Phenol) ~7.5–8.0Acidity increased by electron-withdrawing Cl groups.[1]

Part 3: Synthetic Pathways & Process Optimization

The synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate presents a regioselectivity challenge. Direct chlorination of salicylic acid typically yields the 3,5-dichloro or 5-chloro isomers. Therefore, a bottom-up approach starting from 3,4-dichlorophenol via the Kolbe-Schmitt reaction is the preferred industrial route to ensure the correct substitution pattern.[1]

Optimized Synthetic Route

Step 1: Carboxylation (Kolbe-Schmitt Reaction) [1]

  • Precursor: 3,4-Dichlorophenol.

  • Reagents:

    
     (gas), 
    
    
    
    (base), Solvent (Diglyme or solvent-free melt).[1]
  • Conditions: High pressure (5–10 atm), High temperature (120–140 °C).

  • Mechanism: The phenoxide anion attacks

    
     at the ortho position (directed by the chelation with Potassium).[1]
    
  • Critical Control: Temperature must be controlled to prevent decarboxylation or isomerization.[1]

Step 2: Fischer Esterification

  • Precursor: 3,4-Dichlorosalicylic acid.

  • Reagents: Absolute Ethanol (excess),

    
     (catalytic) or Thionyl Chloride (
    
    
    
    ).[1]
  • Conditions: Reflux for 4–6 hours.[1]

  • Purification: Crystallization from hexane/ethyl acetate.[1]

Synthesis Workflow Diagram

Synthesispathway cluster_opt Process Critical Parameters Start 3,4-Dichlorophenol Step1 Kolbe-Schmitt Reaction (CO2, K2CO3, 130°C) Start->Step1 Carboxylation Inter 3,4-Dichlorosalicylic Acid (Intermediate) Step1->Inter Acidification (HCl) Step2 Fischer Esterification (EtOH, H2SO4, Reflux) Inter->Step2 Esterification Final Ethyl 3,4-dichloro- 2-hydroxybenzoate Step2->Final Crystallization

Figure 1: Step-wise synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate starting from 3,4-dichlorophenol, highlighting the critical carboxylation step.

Part 4: Downstream Applications & Reactivity

This intermediate is a versatile "building block." Its reactivity is defined by three distinct zones:[1]

  • Phenolic Hydroxyl (Nucleophile): Ready for O-alkylation or O-acylation to build ether/ester linkages.[1]

  • Ethyl Ester (Electrophile): Susceptible to hydrolysis (to acid), transesterification, or amidation (to form benzamides).[1]

  • Aromatic Ring (Coupling Partner): The Chlorine atoms, while less reactive than Bromine/Iodine, can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings using specialized Palladium catalysts (e.g., Pd(OAc)2 with Buchwald ligands).[1]

Application Logic Diagram

Applications Core Ethyl 3,4-dichloro- 2-hydroxybenzoate Branch1 Hydrolysis / Amidation Core->Branch1 Ester Modification Branch2 O-Alkylation Core->Branch2 Phenolic Reaction Branch3 Pd-Catalyzed Coupling Core->Branch3 C-Cl Activation Prod1 3,4-Dichlorobenzamides (Antifungals / Antimicrobials) Branch1->Prod1 Prod2 Alkoxy-Benzoates (Agrochemicals / Herbicides) Branch2->Prod2 Prod3 Biaryl Scaffolds (Kinase Inhibitors) Branch3->Prod3

Figure 2: Divergent synthetic utility of the intermediate, showcasing pathways to three major classes of bioactive molecules.[4][5]

Part 5: Detailed Experimental Protocol

Objective: Synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate (10g scale).

1. Materials:

  • 3,4-Dichlorosalicylic acid (10.0 g, 48.3 mmol)

  • Absolute Ethanol (50 mL)

  • Sulfuric Acid (

    
    , conc., 1.0 mL)
    
  • Sodium Bicarbonate (

    
    , sat.[1][6] aq.)
    
  • Ethyl Acetate (EtOAc)

2. Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add 3,4-dichlorosalicylic acid (10.0 g) and absolute ethanol (50 mL). Stir to create a suspension.

  • Catalyst: Add concentrated

    
     (1.0 mL) dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The spot for the acid (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[6][7][8][9]

    • Concentrate ethanol under reduced pressure (Rotavap).

    • Dissolve residue in EtOAc (50 mL).

    • Wash with sat.[6]

      
       (2 x 30 mL) to remove unreacted acid and catalyst.[1] Note: Gas evolution (
      
      
      
      ).
    • Wash with Brine (30 mL).

    • Dry organic layer over anhydrous

      
      .[1]
      
  • Purification: Evaporate solvent. Recrystallize the crude solid from hot Hexane to yield white needles.

3. Expected Yield: 8.5 – 9.5 g (75–85%).

Part 6: Quality Control & Safety

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, MeOH/Water)≥ 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Consistent with structure
Residual Solvent GC-HSEthanol < 5000 ppm
Water Content Karl Fischer≤ 0.5%
Safety & Handling (MSDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work in a fume hood.

  • Storage: Store in a cool, dry place (2-8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • Kolbe-Schmitt Reaction Mechanism & Optimization

    • Source: Lindsey, A. S., & Jeskey, H. (1957).[1] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.[1]

  • Synthesis of Chlorinated Salicylates

    • Source: "Process for the preparation of 3,6-dichlorosalicylic acid" (Analogous chemistry).[10] U.S. Patent 4,232,172.

  • Pharmaceutical Applications of Salicylate Esters

    • Source: Lazer, E. S., et al. (1994).[1] Benzoylarylurea inhibitors of cyclooxygenase and 5-lipoxygenase.[1] Journal of Medicinal Chemistry, 37(7), 913–923.[1]

  • General Properties of Ethyl 3,4-dihydroxybenzoate (Analogous Scaffold)

    • Source: PubChem Compound Summary for CID 77547.[11]

Sources

Thermodynamic properties of Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl 3,4-dichloro-2-hydroxybenzoate

Introduction

Ethyl 3,4-dichloro-2-hydroxybenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in various physical and biological systems. These properties, including melting point, boiling point, and enthalpy of fusion, govern the compound's phase behavior, solubility, and stability, which are critical parameters in drug development and process chemistry.

This technical guide provides a comprehensive overview of the thermodynamic landscape of Ethyl 3,4-dichloro-2-hydroxybenzoate. Due to the absence of direct experimental data in publicly available literature for this specific molecule, this guide employs a robust scientific approach. We will first establish estimated values for key thermodynamic properties through a careful analysis of structurally analogous compounds. Subsequently, this guide will detail the rigorous, field-proven experimental protocols that are the gold standard for the precise determination of these properties. This dual approach of estimation and detailed methodology provides researchers with both a working set of parameters and the means to validate them empirically.

Part 1: Estimation of Thermodynamic Properties via Analogous Compounds

The prediction of thermodynamic properties for a novel compound is a common challenge. A reliable starting point is the analysis of structurally related molecules for which experimental data exists. The molecular architecture of Ethyl 3,4-dichloro-2-hydroxybenzoate incorporates an ethyl benzoate backbone, a hydroxyl group at the 2-position, and two chlorine atoms at the 3- and 4-positions. By examining the properties of compounds possessing these individual features, we can infer the expected behavior of the target molecule.

Key Structural Analogues and Their Properties

We have selected three primary analogues for this analysis:

  • Ethyl Salicylate (Ethyl 2-hydroxybenzoate): This analogue shares the ethyl ester and the critical 2-hydroxybenzoate core, which allows for intramolecular hydrogen bonding.

  • 3,4-Dichlorobenzoic Acid: This precursor molecule provides insight into the thermodynamic contribution of the dichlorinated benzene ring.

  • Ethyl Benzoate: The parent ester, serving as a baseline for the contributions of the substituents.

The experimentally determined thermodynamic properties of these analogues are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)
Ethyl Salicylate C₉H₁₀O₃166.171[1][2]231-234[1]0.05
3,4-Dichlorobenzoic Acid C₇H₄Cl₂O₂191.01204-206--
Ethyl Benzoate C₉H₁₀O₂150.17-35211-2130.16
Reasoned Estimations for Ethyl 3,4-dichloro-2-hydroxybenzoate
  • Melting Point (Tₘ): Ethyl salicylate, with its intramolecular hydrogen bond, is a liquid at room temperature (m.p. 1 °C).[1][2] The parent acid, 3,4-dichlorobenzoic acid, is a high-melting solid (m.p. 204-206 °C) due to strong intermolecular hydrogen bonding and crystal packing forces. Esterification typically lowers the melting point compared to the parent carboxylic acid. However, the addition of two chlorine atoms to the ethyl salicylate structure significantly increases the molecular weight and potential for dipole-dipole interactions. Therefore, Ethyl 3,4-dichloro-2-hydroxybenzoate is expected to be a solid with a melting point substantially higher than that of ethyl salicylate, likely in the range of 90-120 °C.

  • Boiling Point (Tₑ): The boiling point is heavily influenced by molecular weight and intermolecular forces. Ethyl salicylate boils at approximately 234 °C. The addition of two chlorine atoms increases the molecular weight from 166.17 g/mol to 235.06 g/mol . This significant mass increase, coupled with stronger van der Waals forces and dipole moments, will elevate the boiling point considerably. It is reasonable to estimate the boiling point to be well above 250 °C.

  • Vapor Pressure: Consistent with an estimated high boiling point, the vapor pressure of Ethyl 3,4-dichloro-2-hydroxybenzoate at ambient temperature (25 °C) is expected to be very low, significantly lower than that of ethyl salicylate (0.05 mmHg). This property is critical for assessing the compound's volatility and potential for sublimation.

The relationship and rationale for using these analogues are depicted in the diagram below.

G Target Ethyl 3,4-dichloro-2-hydroxybenzoate (Target Compound) Analog1 Ethyl Salicylate (2-OH, Ethyl Ester) Target->Analog1 Remove Cl atoms Analog2 3,4-Dichlorobenzoic Acid (3,4-DiCl, Acid) Target->Analog2 Hydrolyze Ester, Remove 2-OH Analog3 Ethyl Benzoate (Parent Ester) Analog1->Analog3 Remove 2-OH group Analog2->Target Esterify, Add 2-OH Analog3->Target Add 2-OH, Add 3,4-DiCl G cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Grind to Fine Powder A->B C Pack into Capillary Tube (2-3 mm) B->C D Place in Melting Point Apparatus C->D E Heat Rapidly for Approx. Tₘ D->E F Heat Slowly (1-2 °C/min) near Approx. Tₘ E->F G Record T₁ (First Liquid) F->G H Record T₂ (All Liquid) G->H I Report Melting Range T₁ - T₂ H->I

Caption: Workflow for Melting Point Determination.

B. Enthalpy of Fusion (ΔHfus) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. [3]It is the primary method for determining the enthalpy of fusion (the energy required to melt the solid), which is represented by the area under the melting peak. [4][5] Experimental Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion. This step is critical for data accuracy and trustworthiness.

  • Sample Preparation: A small, precisely weighed amount of Ethyl 3,4-dichloro-2-hydroxybenzoate (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

    • An initial equilibration at a temperature well below the expected melting point.

    • A linear heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting transition. [5] * A final isothermal or cooling segment.

  • Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature. The melting process results in an endothermic peak on the DSC thermogram.

  • Data Analysis:

    • Melting Point (Tₘ): The onset temperature of the endothermic peak is determined as the melting point.

    • Enthalpy of Fusion (ΔHfus): The area of the melting peak is integrated using the instrument's software. The result is normalized by the sample mass to yield the enthalpy of fusion in Joules per gram (J/g) or converted to Joules per mole (J/mol). [4]

G cluster_setup Setup & Calibration cluster_run DSC Run cluster_analysis Data Analysis A Calibrate DSC with Indium Standard B Weigh 2-5 mg of Sample A->B C Seal in Aluminum Pan B->C D Place Sample & Reference in DSC Cell C->D E Equilibrate Below Tₘ D->E F Heat at Constant Rate (e.g., 10 °C/min) E->F G Record Heat Flow vs. Temp F->G H Identify Endothermic Melting Peak G->H I Determine Onset T for Tₘ H->I J Integrate Peak Area for ΔHfus H->J K Report Tₘ (°C) & ΔHfus (J/mol) I->K J->K

Caption: Workflow for Enthalpy of Fusion Determination by DSC.

C. Boiling Point (Tₑ) and Vapor Pressure Determination

For a non-volatile solid, the normal boiling point is often determined at reduced pressures, or by using specialized techniques like ebulliometry. [6]The Thiele tube method is a simple and effective technique for micro-scale boiling point determination. [7] Experimental Protocol (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube (fusion tube). If the compound is solid, it must first be melted.

  • Capillary Inversion: A standard melting point capillary tube is sealed at one end. The open end is then placed inside the fusion tube, below the surface of the liquid, with the sealed end up.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling heat transfer fluid (e.g., mineral oil). [8]4. Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and slowly bubbles out.

  • Observation: The heating continues until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the external pressure.

  • Cooling and Measurement: The heat source is removed. As the apparatus cools, the stream of bubbles will slow down and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the liquid at the ambient atmospheric pressure. [7]This is the point where the vapor pressure of the sample equals the external pressure.

  • Pressure Correction: The measured boiling point is recorded along with the barometric pressure. If required, this value can be corrected to the normal boiling point at standard pressure (760 mmHg).

Conclusion

This guide has established a set of estimated thermodynamic properties for Ethyl 3,4-dichloro-2-hydroxybenzoate based on a rigorous analysis of its structural analogues. More importantly, it has provided detailed, actionable protocols for the experimental determination of its melting point, enthalpy of fusion, and boiling point. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development involving this compound. The interplay between predictive understanding and empirical validation outlined herein represents a cornerstone of modern chemical science.

References

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl benzoate. Retrieved from the National Institute of Standards and Technology.
  • Calnesis Laboratory. (n.d.). Measurement of enthalpy of fusion.
  • ASTM E793-23. (2024). Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry.
  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336.
  • Chemcasts. (n.d.).
  • SSERC. (n.d.).
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • Chirico, R. D., et al. (2002). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Methyl Benzoate, Ethyl Benzoate, (R)-(+)-Limonene, tert-Amyl Methyl Ether, trans-Crotonaldehyde, and Diethylene Glycol.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Vedantu. (n.d.).
  • Ali, A., et al. (2026, January 20). Thermodynamic and Transport Excess Properties of Ethyl Benzoate + 2-Methyl-2-Propanol Binary Mixtures At (303.15–318.15) K. International Journal of Current Science Research and Review, 09(01).
  • Emel’yanenko, V. N., & Verevkin, S. P. (2021). Experimental Determination of Vapor Pressures. In The Royal Society of Chemistry.
  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
  • JoVE. (2017, February 22).
  • Unknown. (n.d.).
  • Chemcasts. (n.d.).
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Cheméo. (n.d.). Chemical Properties of 3,4-Dichlorobenzoic acid,4-tolyl ester (CAS 92153-13-4).
  • Chemistry LibreTexts. (2022, May 5). 6.
  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 3,4-dichloro-.
  • Adriaanse, P., et al. (2011). Methods for estimating the vapour pressure of organic chemicals. Alterra.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,4-Dichlorobenzoic acid 99%.
  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester.
  • ChemIDplus. (n.d.).
  • Chemsrc. (2025, August 20).
  • PubChem. (n.d.). 3,4-Dichlorobenzoic acid.
  • Sigma-Aldrich. (n.d.).
  • PubChemLite. (n.d.). 3,4-dichlorobenzoic acid (C7H4Cl2O2).
  • PubChem. (n.d.).

Sources

Methodological & Application

Application Note: High-Purity Recovery of Ethyl 3,4-dichloro-2-hydroxybenzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of Ethyl 3,4-dichloro-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis, through recrystallization. The protocol details a systematic approach to solvent selection and the subsequent purification process, designed to yield a final product of high purity. The methodologies are grounded in the principles of solubility and crystal lattice formation, ensuring a reproducible and effective purification strategy.

Introduction: The Critical Role of Purity

Ethyl 3,4-dichloro-2-hydroxybenzoate is a substituted aromatic compound whose utility in drug development and other fine chemical syntheses is critically dependent on its purity. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3][4] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[2][3][4] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the mother liquor.[2]

This document outlines a detailed protocol for the selection of an appropriate solvent system and the subsequent recrystallization of Ethyl 3,4-dichloro-2-hydroxybenzoate, enabling researchers to obtain a highly pure final product.

Physicochemical Profile of Ethyl 3,4-dichloro-2-hydroxybenzoate and Analogs

CompoundStructureMelting Point (°C)Solubility
Ethyl 3,4-dihydroxybenzoate132-134Insoluble in water; Soluble in ethanol, slightly soluble in DMSO and methanol.
Ethyl 3-chloro-4-hydroxybenzoate98-102Solid.
Ethyl 3,5-dichloro-4-hydroxybenzoate112Soluble in methanol.[5][6]

Based on these analogs, Ethyl 3,4-dichloro-2-hydroxybenzoate is expected to be a solid at room temperature with a melting point likely in the range of 100-140°C. The presence of the polar hydroxyl and ester functional groups, combined with the dichlorinated benzene ring, suggests a molecule of moderate polarity. This polarity profile indicates probable solubility in polar organic solvents such as alcohols and potential insolubility in nonpolar solvents like hexanes.

Experimental Design: A Systematic Approach to Solvent Selection

The selection of an appropriate recrystallization solvent is the most critical step for a successful purification.[2] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature. This differential solubility is essential for maximizing the recovery of the purified compound.[2][3]

  • Inertness: The solvent should not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]

  • Appropriate boiling point: The boiling point of the solvent should be lower than the melting point of the compound to prevent "oiling out."[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

Materials and Reagents
  • Impure Ethyl 3,4-dichloro-2-hydroxybenzoate

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Hexanes

  • Deionized Water

  • Test tubes (13 x 100 mm)

  • Hot plate/stirrer

  • Sand bath or water bath

  • Vortex mixer

  • Pasteur pipettes

  • Erlenmeyer flasks (25 mL and 50 mL)

  • Hirsch funnel or Büchner funnel

  • Filter paper

  • Vacuum flask

  • Vacuum source

  • Spatula

  • Melting point apparatus

Protocol for Solvent Screening

This protocol outlines a systematic method for testing the suitability of various solvents for the recrystallization of Ethyl 3,4-dichloro-2-hydroxybenzoate.

  • Preparation: Place approximately 20-30 mg of the impure Ethyl 3,4-dichloro-2-hydroxybenzoate into eight separate test tubes.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes, and Water). Vortex each tube for 30 seconds. Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Elevated Temperature Solubility: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a sand or water bath. Gradually increase the temperature and add the same solvent dropwise (up to a total of 2 mL) until the solid completely dissolves. Record the approximate volume of solvent required and the temperature at which dissolution occurs.

  • Crystallization upon Cooling: Once a hot, saturated solution is obtained, remove the test tube from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.[8] Observe and record the quality and quantity of the crystals formed.

  • Solvent Pair Evaluation: If no single solvent is ideal, consider a solvent pair.[2] This is typically composed of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy (saturated). Reheat to clarify the solution and then allow it to cool slowly. A common and effective solvent pair for moderately polar compounds is an alcohol (good solvent) and water (poor solvent).[2]

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow Start Start: Impure Compound TestSolvents Test Single Solvents (Room Temperature) Start->TestSolvents Soluble Soluble at RT (Unsuitable) TestSolvents->Soluble If soluble Insoluble Insoluble/Slightly Soluble at RT TestSolvents->Insoluble If insoluble Heat Heat to Boiling Insoluble->Heat Dissolves Dissolves when Hot Heat->Dissolves If dissolves InsolubleHot Insoluble when Hot (Unsuitable) Heat->InsolubleHot If remains insoluble Cool Cool to Room Temperature Dissolves->Cool Crystals Good Crystal Formation (Optimal Solvent) Cool->Crystals If crystals form NoCrystals No/Poor Crystal Formation Cool->NoCrystals If no crystals End End: Purified Compound Crystals->End TestPairs Test Solvent Pairs NoCrystals->TestPairs OptimalPair Optimal Solvent Pair Found TestPairs->OptimalPair OptimalPair->End

Sources

Application Note: TLC Method Development for Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the protocol for developing a Thin Layer Chromatography (TLC) mobile phase for Ethyl 3,4-dichloro-2-hydroxybenzoate . Due to the specific structural features of this molecule—namely the intramolecular hydrogen bonding of the ortho-hydroxyl group and the lipophilicity contributed by the dichlorinated aromatic ring—standard "polar" mobile phases often result in poor resolution or excessive migration (high Rf). This note provides a systematic screening workflow, optimized solvent systems, and visualization techniques to ensure reproducible separation.

Physicochemical Profile & Separation Logic

To select the correct mobile phase, one must understand the molecular forces at play between the analyte, the silica (stationary phase), and the solvent (mobile phase).

FeatureStructural Impact on TLCChromatographic Consequence
Ethyl Ester Caps the carboxylic acid.[1]Reduces polarity significantly compared to the free acid; eliminates need for high concentrations of acid modifiers.
2-Hydroxy Group Critical: Forms an intramolecular hydrogen bond with the ester carbonyl oxygen.This "hides" the polar proton from the silica gel, making the molecule appear less polar (more lipophilic) than its 3- or 4-hydroxy isomers. It runs faster (higher Rf).
3,4-Dichloro Electron-withdrawing, heavy halogens.Increases lipophilicity and reduces water solubility.
Phenolic Nature Weakly acidic proton (

).
Can interact with basic sites on silica, potentially causing "tailing" (streaking) if not suppressed.

Mechanistic Insight: Unlike typical phenols that drag on silica due to hydrogen bonding with silanols, the ortho-hydroxy (salicylate) motif self-satisfies its H-bond donor requirement. Consequently, this molecule behaves more like a non-polar aromatic hydrocarbon than a typical phenol. Common Error: Researchers often start with too polar a solvent (e.g., 50% Ethyl Acetate), causing the spot to run to the solvent front (


).

Materials & Preparation

  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Sample Solvent: Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Avoid Methanol for dissolving the sample if possible, as it can be too polar and cause "ring" effects at the spotting origin.

  • Visualization Reagents:

    • UV Lamp (254 nm): Primary non-destructive detection.

    • Ferric Chloride (

      
      ):  Specific stain for phenols (turns violet/purple).
      

Method Development Protocol

Phase 1: The "Wide-Net" Scout

Do not guess the solvent. Use this rapid screening gradient to bracket the correct polarity.

Protocol:

  • Prepare three micro-chambers (beakers with watch glasses).

  • Spot the analyte on three separate TLC strips.

  • Elute with the following systems:

SystemComposition (v/v)Target PolarityPredicted Outcome
A 100% Hexane Non-PolarSpot likely stays at baseline (

).
B Hexane : EtOAc (90:10) Low PolarityMost likely target range. Spot should move.
C Hexane : EtOAc (70:30) Medium PolaritySpot likely travels to front (

).
Phase 2: Optimization & Fine-Tuning

Based on the structural analysis, System B is the likely starting point. If the spot tails (streaks), an acidic modifier is required.

Recommended Optimized Mobile Phases:

Option 1: The Standard (General Purpose)[2]
  • Solvent: Hexane : Ethyl Acetate (85 : 15)

  • Use Case: Routine purity checks.

  • Expected

    
    :  0.3 – 0.4
    
Option 2: The "Anti-Tailing" (High Resolution)
  • Solvent: Hexane : Ethyl Acetate : Acetic Acid (80 : 19 : 1)

  • Use Case: Crude reaction mixtures where impurities might streak. The acetic acid suppresses the ionization of the phenolic proton and sharpens the spot.

Option 3: The Orthogonal Selectivity (Isomer Separation)
  • Solvent: Toluene : Acetone (95 : 5)

  • Use Case: If separating the 3,4-dichloro isomer from a 4,5-dichloro impurity. Toluene interacts with the pi-systems of the aromatic rings differently than hexane.

Visualization & Detection

Since the molecule has a phenol group and chlorines, it offers multiple detection modes.

MethodProcedureObservationSpecificity
UV 254 nm Irradiate plate under short-wave UV.Dark spot on green fluorescent background.[3][4]Non-specific (detects aromatics).[2]
Ferric Chloride (

)
Spray with 1%

in MeOH/Water (1:1).
Violet / Purple spot. Highly Specific for phenols. Confirms the -OH group is intact.
Iodine Chamber Place plate in jar with

crystals.
Brown/Yellow spot.[2]General organic compounds.[1][2][3][4][5][6]

Troubleshooting Guide

ProblemRoot CauseSolution
Spot runs with solvent front (

)
Solvent too polar.Switch to 100% DCM or Hexane:EtOAc (95:5).
Spot "streaks" or "tails" Phenolic interaction with silica.Add 1% Acetic Acid or Formic Acid to the mobile phase.
"Ghost" spots appear Sample degradation or contamination.Ensure sample is not dissolved in reactive solvents (e.g., acetone/aldol reaction). Dry plate thoroughly before visualizing.
Co-elution with impurities Poor selectivity.Switch solvent class.[4] Change from Hexane/EtOAc to Toluene/DCM or Chloroform/MeOH (99:1).

Decision Workflow (Logic Map)

TLC_Workflow Start Start: Spot Analyte Scout Run Scout: Hexane:EtOAc (90:10) Start->Scout CheckRf Check Rf Value Scout->CheckRf HighRf Rf > 0.7 (Too Fast) CheckRf->HighRf Moves too fast LowRf Rf < 0.2 (Too Slow) CheckRf->LowRf Stuck at baseline GoodRf Rf 0.3 - 0.5 (Ideal) CheckRf->GoodRf Centered ReducePol Increase Hexane (e.g., 95:5) HighRf->ReducePol IncreasePol Increase EtOAc (e.g., 80:20) LowRf->IncreasePol Tailing Is Spot Tailing? GoodRf->Tailing AddAcid Add 1% Acetic Acid Tailing->AddAcid Yes Final Final Method Validated Tailing->Final No AddAcid->Final ReducePol->Tailing IncreasePol->Tailing

Figure 1: Systematic workflow for optimizing the mobile phase based on retention factor (


) and spot morphology.

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. (2020).[7] Retrieved from [Link]

  • LibreTexts Chemistry. Visualizing TLC Plates. (2022).[1][2][8] Retrieved from [Link]

  • PubChem. Ethyl 3-chloro-4-hydroxybenzoate (Related Compound Data). (2025).[1][5][9][10] Retrieved from [Link]

  • Asian Journal of Research in Chemistry. Simultaneous Determination of p-Hydroxybenzoate Preservatives. (2015).[1][5][7][11] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Time for 3,4-Dichlorosalicylic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Challenge

Esterifying 3,4-dichlorosalicylic acid presents a unique kinetic challenge compared to standard benzoic acids. You are fighting two opposing forces:

  • Steric Hindrance (The "Ortho Effect"): The hydroxyl group at position 2 (ortho) and the chlorine at position 3 create significant steric crowding around the carbonyl carbon, physically blocking the approach of the alcohol nucleophile.

  • Electronic Deactivation: The electron-withdrawing chlorine atoms (positions 3,[1]4) increase the acidity of the carboxylic proton (

    
    ), shifting the equilibrium away from the reactive protonated carbonyl intermediate required for Fischer esterification.
    

To optimize reaction time, we must abandon standard equilibrium-based methods (e.g., simple reflux) in favor of irreversible activation pathways .[1]

Strategic Protocols

Protocol A: The "High-Velocity" Method (Thionyl Chloride Activation)

Best for: Maximum speed, high yield, and difficult substrates.[1] Mechanism: Converts the sluggish carboxylic acid into a highly reactive acid chloride, bypassing the equilibrium constraints of Fischer esterification.

Reagents:

  • Substrate: 3,4-Dichlorosalicylic acid (1.0 eq)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)[1]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)[1]

  • Solvent: Anhydrous Methanol (or target alcohol)[1]

Step-by-Step Optimization:

  • Activation: In a dry flask under inert atmosphere (

    
    ), suspend the acid in a minimal volume of dry toluene or DCM (optional, can be neat).
    
  • Catalysis: Add 2 drops of dry DMF. Why? DMF forms the Vilsmeier-Haack reagent in situ, accelerating

    
     attack by orders of magnitude.
    
  • Chlorination: Add

    
     dropwise.[1] Heat to reflux (approx. 75°C) for 1-2 hours . Monitor gas evolution (
    
    
    
    ).
  • Evaporation (Critical): Once gas evolution ceases, remove excess

    
      under reduced pressure. Failure to do this will generate HCl gas in the next step, potentially degrading the product or causing safety issues.
    
  • Esterification: Redissolve the residue (acid chloride) in DCM and add the alcohol (MeOH) slowly at 0°C. The reaction is instantaneous and irreversible.

Protocol B: The "Equilibrium-Shift" Method (Modified Fischer)

Best for: Scalability, safety (no


), and "green" chemistry requirements.[1]
Mechanism:  Uses Le Chatelier's principle to force the reaction forward by chemically sequestering water.

Reagents:

  • Substrate: 3,4-Dichlorosalicylic acid[1]

  • Solvent/Reagent: Methanol (Large excess, as solvent)[1]

  • Catalyst: Sulfuric Acid (

    
    , 5-10 mol%) or p-TsOH[1]
    
  • Accelerator: Trimethyl Orthoformate (TMOF) or Molecular Sieves (3Å)[1]

Step-by-Step Optimization:

  • Setup: Dissolve substrate in Methanol (0.5 M concentration).

  • Scavenger Addition: Add Trimethyl Orthoformate (1.5 eq) . Why? TMOF reacts irreversibly with water produced during esterification to form methanol and methyl formate, chemically drying the reaction in real-time.[1]

  • Reflux: Heat to reflux (65°C).

  • Timeline: Reaction completion typically reduces from 24+ hours (standard) to 4-6 hours (with TMOF).

Data & Performance Comparison

FeatureStandard FischerProtocol A (Acid Chloride)Protocol B (TMOF Modified)
Reaction Time 18 - 36 Hours1 - 3 Hours 4 - 6 Hours
Yield 60 - 75% (Equilibrium limited)>95% 85 - 92%
Kinetic Order Slow (Reversible)Fast (Irreversible)Medium (Pseudo-irreversible)
Impurity Profile Unreacted AcidMinimalMethyl Formate (Volatile)
Moisture Sensitivity LowHighMedium

Troubleshooting Center (FAQs)

Q1: My reaction stalls at 70% conversion using Sulfuric Acid. Adding more acid doesn't help.

  • Diagnosis: You have reached thermodynamic equilibrium.[1] The water produced is hydrolyzing the ester back to the acid at the same rate it is forming.

  • Solution: Do not add more acid. You must remove water. Switch to Protocol B (add Trimethyl Orthoformate) or use a Dean-Stark trap if using a higher boiling alcohol (e.g., Ethanol/Butanol).[1]

Q2: The reaction mixture turned dark brown/black.

  • Diagnosis: Oxidation of the phenol group. The electron-rich phenol ring (even with Cl substituents) is sensitive to oxidation, especially in the presence of strong mineral acids (

    
    ) and heat.[1]
    
  • Solution:

    • Perform the reaction under a Nitrogen/Argon blanket.

    • Switch to Protocol A (

      
      ), which generates HCl gas (volatile) rather than sitting in concentrated 
      
      
      
      .[1]

Q3: Can I use microwave irradiation to speed this up?

  • Answer: Yes. Microwave heating allows you to superheat the methanol (up to 100-120°C in a sealed vessel) without boiling off.[1]

  • Warning: 3,4-dichlorosalicylic acid can undergo decarboxylation (losing

    
    ) at high temperatures (>150°C).[1] Keep microwave methods below 140°C to ensure integrity of the C-C bond.
    

Q4: I see a new spot on TLC just above the starting material, but it's not the ester.

  • Diagnosis: It is likely the Self-Ester (Depside) .[1] The phenolic hydroxyl of one molecule can attack the carboxylic acid of another.

  • Solution: This occurs when the alcohol concentration is too low. Ensure Methanol is used in large excess (as the solvent) to statistically favor the MeOH attack over the phenol attack.

Visualizing the Optimization Logic

Diagram 1: Reaction Pathway & Optimization

This diagram illustrates the mechanistic difference between the slow, reversible Fischer route and the fast, irreversible Acid Chloride route.

ReactionPathways Start 3,4-Dichlorosalicylic Acid Fischer_Inter Tetrahedral Intermediate (High Energy / Steric Crowding) Start->Fischer_Inter MeOH / H+ (Slow, Reversible) AcidChl Acid Chloride (Highly Reactive) Start->AcidChl SOCl2 / DMF (Fast, Irreversible) Fischer_Inter->Start Hydrolysis Product Methyl Ester (Target) Fischer_Inter->Product - H2O Water H2O (Inhibitor) Water->Fischer_Inter Push Equilibrium Back AcidChl->Product MeOH (Instant) HCl HCl (Gas) (Leaves System) AcidChl->HCl

Caption: Comparison of the reversible Fischer pathway (red/slow) vs. the irreversible Thionyl Chloride activation (blue/fast).

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve stalled reactions.

Troubleshooting Problem Reaction Issue Detected Check1 Is conversion < 80%? Problem->Check1 Check2 Is reaction turning dark? Problem->Check2 Check3 Is byproduct forming? Problem->Check3 Sol1 Add TMOF or Use Dean-Stark Check1->Sol1 Yes (Water Equilibrium) Sol2 Use Inert Atmosphere (N2) Reduce Temp Check2->Sol2 Yes (Phenol Oxidation) Sol3 Increase Alcohol Excess (Prevent Self-Esterification) Check3->Sol3 Yes (Depside Formation)

Caption: Diagnostic workflow for identifying and resolving common esterification failures.

References

  • Thionyl Chloride Activation Mechanism

    • Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Accessed Feb 2026.[1]

  • Fischer Esterification Optimization (Microwave)

    • Journal of Physical Science. "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition." Accessed Feb 2026.[1]

  • Physical Properties & Stability

    • PubChem. "3,5-Dichlorosalicylic acid (Isomer Analog) Physical Properties."[1][2] Accessed Feb 2026.[1] [1]

  • Decarboxylation Risks

    • Ongrok Support. "Optimal Temperatures for Decarboxylation." Accessed Feb 2026.[1]

  • General Esterification Procedures

    • Organic Syntheses. "Esterification of Carboxylic Acids with Alcohols." Coll. Vol. 6, p.78.

Sources

Technical Support Center: Solubilization Strategies for Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation ("crashing out") when introducing Ethyl 3,4-dichloro-2-hydroxybenzoate into aqueous media. This is not a user error; it is a fundamental physicochemical property of the molecule.

This compound presents a dual-solubility barrier :

  • Lipophilicity: The ethyl ester and two chlorine atoms significantly increase the partition coefficient (LogP), making the molecule highly hydrophobic.

  • Intramolecular Hydrogen Bonding: The 2-hydroxy group (ortho position) forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This "locks" the polar regions of the molecule, effectively hiding them from water molecules and preventing hydration.

The Golden Rule: Do NOT use strong bases (NaOH) to ionize the phenol group to improve solubility. This will trigger rapid hydrolysis of the ethyl ester, chemically destroying your compound.

Decision Matrix: Select Your Protocol

Before proceeding, identify your experimental constraints using the flowchart below.

SolubilityDecisionTree Start Start: Define Application IsBio Is this a live Biological Assay (Cells/Animals)? Start->IsBio HighConc Is required concentration > 100 µM? IsBio->HighConc Yes MethodA Method A: Organic Cosolvent (DMSO/Ethanol) Best for: Enzymatic assays, Chemical screens IsBio->MethodA No (Chemical/Enzymatic) MethodB Method B: Surfactant System (Tween 80/Micelles) Best for: Cell culture (low sensitivity) HighConc->MethodB No (Low Conc.) MethodC Method C: Cyclodextrin Complex (HP-β-CD) Best for: In vivo, High conc., Sensitive cells HighConc->MethodC Yes (Need Stability)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.

Protocol A: The Cosolvent "Spike" Method (DMSO/Ethanol)

Best for: High-throughput screening (HTS), enzymatic assays, and analytical chemistry.

This method relies on the Yalkowsky Log-Linear Solubilization Model [1].[1][2][3] You dissolve the compound in a water-miscible organic solvent (Stock) and dilute it into the aqueous buffer (Spike).

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Dissolve the solid compound in 100% anhydrous DMSO (Dimethyl sulfoxide).

    • Target Concentration: 10 mM to 50 mM.

    • Tip: If the solid resists dissolution, sonicate at 30°C for 5 minutes. The intramolecular H-bond breaks easier with slight thermal energy.

  • The "Spike" (Dilution):

    • Prepare your aqueous buffer (e.g., PBS, pH 7.4).

    • Critical Step: Add the DMSO stock to the buffer while vortexing the buffer. Do not add buffer to the stock.

    • Maximum Solvent Tolerance: Ensure the final DMSO concentration does not exceed the tolerance of your assay (typically < 1% for cells, < 5% for enzymes).

Troubleshooting Table: Protocol A
ObservationRoot CauseCorrective Action
Immediate white precipitate Localized supersaturation.Increase vortex speed during addition; use a lower stock concentration.
Oily droplets on surface "Oiling out" (Liquid-Liquid Phase Separation).The compound concentration exceeds the solubility limit of the final solvent mixture. Reduce final concentration or switch to Protocol B.
Precipitate after 1 hour Kinetic solubility vs. Thermodynamic solubility.The solution was meta-stable. Use immediately or switch to Protocol C.

Protocol B: Surfactant-Based Micellar Solubilization

Best for: Cell-based assays where DMSO toxicity is a concern.

Surfactants like Polysorbate 80 (Tween 80) form micelles. The hydrophobic core of the micelle encapsulates the ethyl 3,4-dichloro-2-hydroxybenzoate, while the hydrophilic shell interacts with water.

Step-by-Step Workflow
  • Film Formation:

    • Dissolve the compound in a volatile solvent (e.g., Ethanol or Acetone) in a glass vial.

    • Evaporate the solvent under a nitrogen stream to create a thin film on the vial walls.

  • Micellar Hydration:

    • Add an aqueous solution containing 0.5% - 1.0% Tween 80 .

    • Sonicate heavily for 10–15 minutes. The solution should turn from cloudy to clear/opalescent as the compound enters the micelles.

  • Filtration:

    • Filter through a 0.22 µm PVDF filter to remove unencapsulated aggregates.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo administration (IV/IP) and high-concentration stock stability.

We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin accommodates the dichlorinated phenyl ring, shielding it from water [2].

Step-by-Step Workflow
  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Complexation:

    • Add the solid Ethyl 3,4-dichloro-2-hydroxybenzoate to the vehicle.

    • Stir continuously for 24–48 hours at Room Temperature.

    • Note: This is a thermodynamic equilibrium process. Speeding it up with heat is risky due to potential ester hydrolysis.

  • Validation:

    • Filter (0.22 µm). Analyze the filtrate via HPLC to confirm the actual dissolved concentration.

Critical Warning: The Hydrolysis Trap

Users often attempt to dissolve this compound by adding NaOH (raising pH > 10) to ionize the phenolic hydroxyl group. This is a fatal error.

While ionization does increase solubility, the electron-withdrawing chlorine atoms at positions 3 and 4 make the ester carbonyl carbon highly electrophilic. In the presence of hydroxide ions (OH⁻), the ethyl ester rapidly hydrolyzes to 3,4-dichloro-2-hydroxybenzoic acid (the free acid) and ethanol.

HydrolysisPathway Compound Ethyl 3,4-dichloro-2-hydroxybenzoate (Intact Molecule) Transition Tetrahedral Intermediate (Unstable) Compound->Transition + OH- Base High pH (NaOH) (OH- Attack) Product 3,4-dichloro-2-hydroxybenzoic acid (Chemically Modified!) Transition->Product Loss of Ethanol

Figure 2: Mechanism of base-catalyzed hydrolysis.[4] Using high pH destroys the target compound.

Frequently Asked Questions (FAQs)

Q1: Can I use Methylcellulose (MC) or CMC for oral dosing in mice? A: Yes. Since oral dosing does not require true molecular solution (suspensions are acceptable), you can formulate a 0.5% Methylcellulose / 0.1% Tween 80 suspension. Homogenize thoroughly to ensure uniform particle size ("brick dust" needs to be micronized) for consistent bioavailability.

Q2: My compound precipitated when I froze the DMSO stock. Is it ruined? A: No. DMSO has a high freezing point (19°C). The precipitate is likely just the compound crystallizing as the solvent freezes. Thaw it completely at 37°C and vortex vigorously until redissolved. Ensure no crystals remain before pipetting.

Q3: Why does the solution turn yellow at pH 8? A: This indicates the ionization of the phenol group (phenolate formation). While this increases solubility, it is also the warning sign that you are entering the pH range where ester hydrolysis accelerates. If you observe a yellow shift, ensure you use the solution immediately (within 30 mins) or lower the pH to 7.4.

Q4: What is the estimated solubility in pure water? A: While experimental data for this specific isomer is scarce, structurally similar chlorinated salicylates exhibit aqueous solubility in the range of 10–50 µg/mL . This is insufficient for most biological assays without cosolvents or carriers.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. 3

  • Loftsson, T., et al. (2011). Vesicles Prepared from Inclusion Complexes Between Cyclodextrins and Ethyl Benzoate. Taylor & Francis. 5

  • BenchChem. (2025).[6] Comparative Analysis of Ethyl Salicylate Bioactivity and Hydrolysis. 6

Sources

Minimizing side reactions in Ethyl 3,4-dichloro-2-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate (Ethyl 3,4-dichlorosalicylate), a critical intermediate in the development of agrochemicals and pharmaceuticals. The presence of two chlorine atoms on the salicylic acid core introduces specific electronic effects that increase the acidity of the phenol and the carboxylic acid, while also making the ring susceptible to specific side reactions like decarboxylation and potential nucleophilic displacement.

The Core Challenge: Achieving high conversion (>95%) while suppressing the formation of 3,4-dichlorophenol (decarboxylation product) and depside dimers (intermolecular esterification).

Standardized Protocols

We recommend two primary methods. Method A (Thionyl Chloride) is preferred for small-to-medium scale where high conversion is critical. Method B (Fischer Esterification) is suitable for larger scales where reagent cost and waste disposal are prioritized.

Method A: In-Situ Acid Chloride Generation (Recommended)

Best for: High yield, moisture sensitivity, and driving reaction to completion.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

  • Charge: Add 3,4-dichloro-2-hydroxybenzoic acid (1.0 equiv) and absolute Ethanol (10-15 equiv).

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride (SOCl₂) (1.2 - 1.5 equiv) over 20 minutes. Caution: Exothermic; HCl and SO₂ gas evolution.

  • Reaction: Remove ice bath. Heat to reflux (approx. 78°C) for 3–5 hours.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess EtOH and SOCl₂. Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over Na₂SO₄.[1]

Method B: Acid-Catalyzed Fischer Esterification

Best for: "Green" chemistry requirements, large scale.

Protocol:

  • Setup: RBF with Dean-Stark trap (optional but recommended) and reflux condenser.

  • Charge: 3,4-dichloro-2-hydroxybenzoic acid (1.0 equiv) in Ethanol (20 equiv).

  • Catalyst: Add conc. H₂SO₄ (0.1 - 0.2 equiv).

  • Reaction: Reflux for 12–24 hours. Note: Without water removal, equilibrium limits yield to ~70-80%.

  • Workup: Similar to Method A, but requires careful neutralization of the sulfuric acid.

Critical Impurity Analysis

Understanding your impurity profile is the first step to troubleshooting.

Impurity NameStructure DescriptionRRT (Approx)Root CausePrevention Strategy
Impurity A (Starting Material)3,4-dichloro-2-hydroxybenzoic acid0.5 - 0.7Incomplete conversion; Equilibrium limitation (Method B).Use Method A; Remove water (Dean-Stark); Increase reaction time.
Impurity B (Decarboxylated)3,4-dichlorophenol0.8 - 0.9Thermal degradation; Reaction temp >100°C; Prolonged reflux.Limit reflux temp to <85°C; Avoid high-vac distillation of crude at high temp.
Impurity C (Depside Dimer)Ester formed between phenolic OH of one molecule and COOH of another.1.2 - 1.5High concentration; Low alcohol equivalents.Maintain high dilution (excess EtOH); Avoid "melt" reactions.
Impurity D (Regio-isomer)Ethyl 3,5-dichloro-2-hydroxybenzoate1.0 (Co-elutes)Impure Starting Material (from chlorination step).QC your starting material by NMR (coupling constants).

Troubleshooting Guide (Q&A)

Category 1: Reaction Monitoring & Conversion

Q: My TLC shows a persistent spot of starting material even after 24 hours reflux (Method B). How do I push it to completion?

  • Diagnosis: You have reached the thermodynamic equilibrium of the Fischer esterification. The water produced is hydrolyzing the product back to the starting material.

  • Solution:

    • Switch to Method A: The generation of HCl and SO₂ makes the reaction effectively irreversible.

    • Chemical Drying: Add molecular sieves (3Å) to the reaction mixture (in a Soxhlet thimble or directly if using a cage) to trap water.

    • Azeotropic Distillation: Use a ternary solvent system (Ethanol/Toluene) and a Dean-Stark trap to physically remove water.

Q: The reaction mixture turned dark brown/black. Is my product ruined?

  • Diagnosis: Likely oxidation of the phenol moiety or polymerization (tar formation), often caused by trace metals or excessive sulfuric acid concentration.

  • Solution:

    • Check Reagents: Ensure your H₂SO₄ is clean and not discolored.

    • Inert Atmosphere: Perform the reaction under Nitrogen or Argon. Phenols are susceptible to oxidation at high temperatures.

    • Purification: The product can usually be recovered by filtration through a silica plug or charcoal treatment during recrystallization.

Category 2: Impurity Management

Q: I see a new peak at RRT 0.85 in HPLC. It increases when I heat the reaction longer.

  • Diagnosis: This is likely 3,4-dichlorophenol , resulting from the decarboxylation of the salicylic acid core. The electron-withdrawing chlorine atoms destabilize the carboxyl group, making it prone to loss of CO₂ at high temperatures.

  • Solution:

    • Lower Temperature: Ensure your oil bath is not set excessively high (>90°C).

    • Acid Control: Strong mineral acids can catalyze decarboxylation. Neutralize the reaction mixture immediately after completion; do not let the crude acidic mixture sit for days.

Q: My NMR shows a complex splitting pattern in the aromatic region, not the expected two doublets.

  • Diagnosis: You likely have Regio-isomer contamination (e.g., 3,5-dichloro isomer). This originates from the synthesis of the starting acid, not the esterification itself.

  • Validation:

    • 3,4-dichloro: Expect two doublets with ortho coupling (J ≈ 8-9 Hz).

    • 3,5-dichloro: Expect two doublets with meta coupling (J ≈ 2-3 Hz).

  • Solution: Recrystallize the starting acid (Solvent: Toluene or dilute EtOH) before esterification.

Category 3: Workup & Isolation

Q: During the NaHCO₃ wash, I get a massive emulsion that won't separate.

  • Diagnosis: The presence of phenolic compounds and fine precipitates (salts) stabilizes emulsions.

  • Solution:

    • Break the Emulsion: Add a small amount of solid NaCl (saturate the aqueous layer) or a few mL of Methanol.

    • Filtration: Filter the biphasic mixture through Celite to remove fine particulates stabilizing the interface.

    • Prevention: Evaporate most of the Ethanol before adding the organic solvent (EtOAc/DCM) and water.

Visualizations & Logic Maps

Figure 1: Reaction Pathway & Side Reactions

ReactionPath SM 3,4-Dichloro-2-hydroxybenzoic Acid Prod Ethyl 3,4-dichloro-2-hydroxybenzoate (Target) SM->Prod EtOH, H+ (Reflux) Decarb Impurity A: 3,4-Dichlorophenol (Decarboxylation) SM->Decarb Heat (>100°C) -CO2 Depside Impurity B: Depside Dimer SM->Depside High Conc. Low EtOH

Caption: Chemical pathway showing the primary esterification route (Green) and competing side reactions (Red/Yellow) triggered by heat or concentration.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Yield / Incomplete IssueType->LowYield SM Remaining Impurity Unknown Impurity IssueType->Impurity New Peaks WaterCheck Check Water Content LowYield->WaterCheck TempCheck Check Reaction Temp Impurity->TempCheck RRT ~0.8 Sol3 Action: Check SM Purity (Isomer Check) Impurity->Sol3 RRT ~1.0 Sol1 Action: Add Mol. Sieves or Switch to SOCl2 WaterCheck->Sol1 Water Present Sol2 Action: Reduce Temp <80°C Check for Decarboxylation TempCheck->Sol2 Temp too high

Caption: Decision matrix for diagnosing common synthetic failures based on analytical data.

References

  • Organic Syntheses , Coll.[2] Vol. 10, p. 484 (2004); Vol. 79, p. 154 (2002). Standard protocols for esterification using DCC/DMAP and acid chlorides.[3]

  • PrepChem . Preparation of 3,4-dichlorobenzoic acid and related salicylate derivatives.

  • Common Organic Chemistry . Fischer Esterification: Mechanisms and Conditions.[3]

  • Leafly/ResearchGate . Decarboxylation kinetics of substituted salicylic acids (cannabinoids). (Provided for mechanistic insight into thermal stability).

  • BenchChem . Synthesis Protocols and Application Notes for Ethyl 3,4-Dihydroxybenzoate (Analogous Chemistry).

Sources

Technical Support Center: Manufacturing Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of Ethyl 3,4-dichloro-2-hydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered when transitioning from the laboratory bench to larger-scale production. We will explore the causality behind common issues and provide robust, field-tested solutions in a practical question-and-answer format.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to Ethyl 3,4-dichloro-2-hydroxybenzoate involves a two-step process: the carboxylation of a dichlorinated phenol to form the salicylic acid intermediate, followed by esterification. Each step presents unique challenges that can impact yield, purity, and scalability. Understanding the interplay of reaction parameters is critical for a successful and reproducible manufacturing process.

Synthetic_Workflow SM 2,3-Dichlorophenol (Starting Material) Reagent1 CO2, High Pressure/Temp (Kolbe-Schmitt Reaction) SM->Reagent1 Int 3,4-Dichloro-2-hydroxybenzoic Acid (Intermediate) Reagent2 Ethanol (EtOH) Acid Catalyst (e.g., H2SO4) Int->Reagent2 FP Ethyl 3,4-dichloro-2-hydroxybenzoate (Final Product) Reagent1->Int Step 1: Carboxylation Reagent2->FP Step 2: Esterification

Caption: High-level synthetic workflow for Ethyl 3,4-dichloro-2-hydroxybenzoate.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis and scale-up.

Part A: Carboxylation (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is the cornerstone for producing the salicylic acid intermediate. It involves the carboxylation of a phenoxide salt under high temperature and pressure. However, its conditions can lead to selectivity and yield issues.

Question 1: My Kolbe-Schmitt reaction is resulting in a low yield of the desired 3,4-dichloro-2-hydroxybenzoic acid. What are the likely causes?

Answer: Low yields in this reaction are typically traced back to three critical areas:

  • Incomplete Phenoxide Formation: The reaction requires the quantitative conversion of 2,3-dichlorophenol to its sodium salt (sodium 2,3-dichlorophenoxide). Any residual moisture in the starting material or solvent will consume the base (e.g., sodium hydroxide) and prevent complete phenoxide formation. Ensure all reagents and the reaction vessel are rigorously dried before use.

  • Suboptimal Reaction Conditions: The Kolbe-Schmitt reaction is highly sensitive to temperature and CO₂ pressure.

    • Temperature: If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk thermal degradation of the phenoxide, leading to tar formation. The optimal range must be empirically determined for this specific substrate.

    • Pressure: Insufficient CO₂ pressure will starve the reaction, leading to low conversion. The pressure must be maintained throughout the reaction to ensure a high concentration of CO₂ is available to react with the phenoxide.

  • Poor Mass Transfer: On a larger scale, ensuring efficient mixing of the solid phenoxide with gaseous CO₂ becomes a significant challenge. Inadequate agitation can lead to localized regions of low CO₂ concentration, halting the reaction. The choice of reactor and agitator design is crucial for scale-up success.

Question 2: I am observing significant amounts of an isomeric byproduct, 3,4-dichloro-4-hydroxybenzoic acid. How can I improve the regioselectivity for ortho-carboxylation?

Answer: The formation of the para-isomer is a classic challenge in the Kolbe-Schmitt reaction. The kinetic product is the ortho-isomer (salicylic acid), while the thermodynamic product is the para-isomer.

To favor the desired ortho-product, you should operate under conditions that favor kinetic control. This typically means using the lowest feasible reaction temperature that still provides a reasonable reaction rate. Additionally, the choice of the alkali metal cation can influence selectivity; potassium phenoxides are known to sometimes favor the para-isomer more than sodium phenoxides. Sticking with sodium phenoxide is generally recommended for salicylic acid synthesis.

Part B: Esterification (Fischer-Speier Reaction)

The conversion of the carboxylic acid intermediate to its ethyl ester is commonly achieved via Fischer-Speier esterification, an acid-catalyzed reaction with ethanol.

Question 3: My esterification reaction stalls and does not go to completion, leaving significant amounts of unreacted starting acid. How can I drive the reaction forward?

Answer: Fischer esterification is a reversible equilibrium reaction. To achieve high conversion, the equilibrium must be shifted towards the product side, according to Le Chatelier's principle. This is primarily achieved by removing one of the products, which in this case is water.

  • At Lab Scale: Using a large excess of the alcohol reagent (ethanol) can effectively shift the equilibrium.

  • At Pilot/Production Scale: Relying solely on excess ethanol is often uneconomical. The most effective method is the azeotropic removal of water. By using a co-solvent like toluene or heptane, a low-boiling azeotrope with water can be formed and removed via a Dean-Stark apparatus. This continuously pulls water from the reaction, driving it to completion.

Esterification_Equilibrium Acid R-COOH Alcohol R'-OH Reactants_Node Ester R-COOR' Water H2O Products_Node Reactants_Node->Products_Node H+ Removal Continuous Removal of Water (Drives Reaction to the Right) Products_Node->Removal

Caption: The equilibrium of Fischer esterification and the strategy for driving it to completion.

Question 4: After the reaction, my product is dark and shows signs of degradation. What is causing this?

Answer: Dark coloration and degradation are often due to the harsh conditions of the reaction, particularly when using strong mineral acids like sulfuric acid at elevated temperatures.

  • Catalyst Choice: While sulfuric acid is effective, it can cause charring and side reactions. Consider using a milder catalyst. Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or modified metal oxides, can be highly effective and are easily removed by filtration, simplifying the workup. Another alternative is using p-toluenesulfonic acid (PTSA), which is often less aggressive than sulfuric acid.

  • Temperature Control: Do not overheat the reaction. The reflux temperature of the ethanol/co-solvent mixture should be sufficient. Precise temperature control is a key challenge during scale-up due to changes in surface-area-to-volume ratios, so a robust reactor heating/cooling system is essential.

CatalystTypical Loading (w/w)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 2-5%Inexpensive, highly active.Corrosive, difficult to remove, can cause charring.
p-Toluenesulfonic Acid (PTSA) 5-10%Solid, easier to handle.More expensive than H₂SO₄.
Solid Acid Resin (e.g., Amberlyst) 10-20%Easily removed by filtration, reusable.Lower activity, may require longer reaction times.

Table 1: Comparison of common acid catalysts for Fischer esterification.

Part C: Purification & Scale-Up

Question 5: I am struggling to achieve the desired purity (>99%) by recrystallization. The product tends to 'oil out' instead of crystallizing.

Answer: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated with impurities.

  • Solvent System Selection: The ideal solvent system should dissolve the crude product well at an elevated temperature but poorly at room temperature or below. For Ethyl 3,4-dichloro-2-hydroxybenzoate, a mixed solvent system, such as ethanol/water or heptane/ethyl acetate, is often required. You must carefully determine the optimal ratio.

  • Controlled Cooling: Rapid cooling is a primary cause of oiling out. A slow, controlled cooling profile allows for proper crystal lattice formation. On a large scale, this requires a jacketed reactor with precise temperature control.

  • Seeding: Introducing a small number of pure seed crystals when the solution is slightly supersaturated can promote controlled crystal growth and prevent oiling.

  • Purity of Crude Material: If the crude material is heavily contaminated with impurities, it can act as a eutectic mixture, depressing the melting point and promoting oiling. Consider a pre-purification step, such as a charcoal treatment to remove color bodies or a wash to remove acidic/basic impurities, before the final crystallization.

Question 6: We are planning the pilot-scale campaign. What are the primary safety concerns we need to address?

Answer: The manufacturing process for this compound involves several significant hazards that must be carefully managed. A thorough process hazard analysis (PHA) is mandatory.

  • Handling of Chlorinated Aromatic Compounds: Chlorinated aromatics as a class can be toxic and environmentally persistent. Exposure can lead to various adverse health effects. All handling should be done in well-ventilated areas (e.g., fume hoods or closed reactors) with appropriate personal protective equipment (PPE), including chemically resistant gloves and eye protection.

  • Corrosive Reagents: The use of concentrated sulfuric acid or other acid catalysts requires careful material selection for the reactor and transfer lines to prevent corrosion.

  • Exotherm Management: While the esterification is not strongly exothermic, the preceding carboxylation or any potential chlorination steps can be. Scale-up reduces the surface-area-to-volume ratio, making heat removal less efficient. The reactor must have an adequate cooling system to prevent thermal runaways.

  • Waste Disposal: All waste streams, especially those containing chlorinated organics, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

III. Experimental Protocols

Protocol 1: Lab-Scale Fischer Esterification

This protocol provides a general method for the esterification step.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagents: To the flask, add 3,4-dichloro-2-hydroxybenzoic acid (10.0 g, 48.3 mmol), absolute ethanol (60 mL), toluene (40 mL), and concentrated sulfuric acid (0.5 mL).

  • Reaction: Heat the mixture to a gentle reflux. The toluene-water-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is observed collecting. Monitor the reaction progress by TLC or HPLC.

  • Workup: Allow the mixture to cool to room temperature. Carefully transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Isolation: Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 3,4-dichloro-2-hydroxybenzoate.

IV. References

  • StudySmarter UK. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. StudySmarter UK. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • LinkedIn. (n.

Technical Support Center: Optimizing Ethyl 3,4-dichloro-2-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for the synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, with a particular focus on the critical role of catalyst concentration in maximizing reaction yield and purity.

Troubleshooting Guide: Navigating Synthesis Challenges

This section is designed to help you identify and resolve specific issues encountered during the synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate, which is typically prepared via the Fischer-Speier esterification of 3,4-dichlorosalicylic acid with ethanol.[1]

Issue 1: Consistently Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis indicates a large proportion of unreacted 3,4-dichlorosalicylic acid.

  • The isolated product mass is significantly below the theoretical expectation.

Potential Causes and Strategic Solutions:

  • Sub-Optimal Catalyst Concentration: An acid catalyst, such as sulfuric acid (H₂SO₄), is essential for protonating the carbonyl oxygen of the carboxylic acid.[2] This activation step is crucial for the subsequent nucleophilic attack by ethanol.[3] An insufficient catalyst concentration will lead to a slow or incomplete reaction.[4]

    • Troubleshooting Steps:

      • Verify Catalyst Integrity: Confirm the concentration of your stock catalyst solution.

      • Systematic Catalyst Loading Study: If the initial concentration is low (e.g., below 1% w/w of the limiting reagent), perform a series of small-scale experiments with incrementally increasing catalyst concentrations. Monitor the reaction progress by TLC to identify the optimal loading.

      • Consider Alternative Catalysts: Solid acid catalysts, like Amberlyst-15, or Lewis acids, such as scandium(III) triflate, can be effective alternatives and may simplify purification.[1]

  • Presence of Water: The esterification reaction is reversible.[2] Water can hydrolyze the ester product back to the starting materials, unfavorably shifting the equilibrium.[5]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Utilize anhydrous ethanol and solvents.[6]

      • Proper Glassware Preparation: Thoroughly dry all glassware in an oven prior to use.[6]

      • Utilize a Dean-Stark Apparatus: For reactions conducted at reflux, a Dean-Stark trap will continuously remove water as it forms, driving the reaction towards the product in accordance with Le Châtelier's principle.[3][7]

  • Inadequate Reaction Temperature: The rate of esterification is temperature-dependent.[8] An insufficient temperature will result in a sluggish reaction, while excessive heat can promote side reactions and product decomposition.[6]

    • Troubleshooting Steps:

      • Consult Established Protocols: Refer to literature for the recommended temperature range for this specific esterification.

      • Maintain Gentle Reflux: For many standard procedures, heating the reaction mixture to a gentle and sustained reflux is optimal.[9]

Logical Workflow for Troubleshooting Diminished Yield:

Caption: A systematic workflow for diagnosing and resolving low product yield.

Issue 2: Presence of Impurities and Formation of Side-Products

Symptoms:

  • TLC analysis reveals multiple spots in addition to the starting material and the desired ester.

  • Purification of the final product is challenging, and analytical data (NMR, GC-MS) indicate the presence of contaminants.

Potential Causes and Strategic Solutions:

  • Excessive Catalyst Concentration: While essential, an overabundance of a strong acid catalyst can catalyze undesirable side reactions, such as dehydration of the alcohol or electrophilic aromatic substitution (e.g., sulfonation) on the benzene ring.[10]

    • Troubleshooting Steps:

      • Reduce Catalyst Loading: If you are employing a high catalyst concentration (e.g., >5% w/w), systematically decrease the amount in subsequent experiments.

      • Conduct a Catalyst Screen: Perform a series of small-scale reactions with varying catalyst concentrations to pinpoint the optimal level that maximizes yield while minimizing byproduct formation.

  • Elevated Reaction Temperature: As previously noted, high temperatures can accelerate the rates of side reactions.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Consider running the reaction at a lower temperature for an extended period.

      • Explore Milder Catalysts: A less aggressive catalyst may achieve the desired transformation with a lower thermal energy input.

Illustrative Data: Impact of Sulfuric Acid Concentration on Yield and Purity

Catalyst Conc. (% w/w)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)Observations
1126893Slow reaction rate
2.588897Optimal balance of rate and purity
569492Minor impurities detected
1048985Significant side product formation

Note: This data is for illustrative purposes and actual results will depend on the specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted optimal concentration for sulfuric acid in the esterification of 3,4-dichlorosalicylic acid?

A1: For the Fischer-Speier esterification of salicylic acid derivatives, an optimal concentration of a strong acid catalyst like sulfuric acid is typically in the range of 2-5% w/w relative to the carboxylic acid.[9] This range generally provides a favorable reaction rate without promoting significant side reactions. However, it is always best practice to perform a small-scale optimization to determine the ideal concentration for your specific reaction setup and scale.

Q2: Are there viable alternatives to sulfuric acid as a catalyst?

A2: Yes, several other catalysts can be employed. Solid acid catalysts, such as sulfated zirconia or certain ion-exchange resins, offer the benefit of simplified removal through filtration.[11] Lewis acids, including scandium(III) triflate, are also effective for this transformation.[1] The choice of catalyst can impact the required reaction conditions and the resulting impurity profile.

Q3: Can you explain the mechanistic role of the acid catalyst in this reaction?

A3: In the Fischer-Speier esterification, the acid catalyst protonates the carbonyl oxygen of the 3,4-dichlorosalicylic acid.[2][12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol, thus initiating the esterification process.[3]

Visualizing the Acid-Catalyzed Esterification Mechanism:

Fischer_Esterification Carboxylic_Acid 3,4-Dichlorosalicylic Acid Protonated_Acid Activated Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Proton H+ Proton->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Ethanol Ethanol Ethanol->Tetrahedral_Intermediate Nucleophilic Attack Water H2O Tetrahedral_Intermediate->Water Ester Ethyl 3,4-dichloro-2-hydroxybenzoate Tetrahedral_Intermediate->Ester Proton Transfer & Elimination of Water

Caption: A simplified representation of the acid-catalyzed esterification mechanism.

Q4: What is the most effective method for monitoring the reaction's progress?

A4: Thin-layer chromatography (TLC) is a straightforward and highly effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should be used to achieve clear separation between the more polar starting material (3,4-dichlorosalicylic acid) and the less polar ester product. The reaction can be considered complete upon the disappearance of the starting material spot.

Q5: What is the recommended procedure for purifying the final product?

A5: Following the completion of the reaction, the standard workup procedure involves neutralizing the acid catalyst with a mild aqueous base, such as a sodium bicarbonate solution, and then extracting the ester product into an organic solvent. The crude product can subsequently be purified by recrystallization from an appropriate solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) or by silica gel column chromatography.

Experimental Protocols

Standard Protocol for the Synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate

  • Apparatus Setup: In a flame-dried round-bottom flask containing a magnetic stir bar, add 3,4-dichlorosalicylic acid (1.0 equivalent).

  • Addition of Reagents: To the flask, add anhydrous ethanol (10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.02-0.05 equivalents, corresponding to approximately 2-5% w/w).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux for 6-8 hours.

  • Reaction Monitoring: Periodically monitor the reaction's progress using TLC until the starting material is no longer visible.

  • Workup Procedure: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by recrystallization or column chromatography to yield the final product.

References

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Google Patents. (1946). US2397498A - Esterification of salicylic acid.
  • NOPR. (2005). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Retrieved from [Link]

  • ResearchGate. (2014). Esterification of salicylic acid with methanol, effect of catalyst.... Retrieved from [Link]

  • Wiley Online Library. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • SpringerLink. (2016). Study on Methyl Esterification of Salicylic Acid Using an Intensified Fixed Bed Reactor. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • DergiPark. (2016, February 18). KINETICS OF ESTERIFICATION OF SALICYLIC ACID WITH N-AMYL ALCOHOL IN THE PRESENCE OF LEWATIT MONOPLUS S-100. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic characterization of Ethyl 3,4-dichloro-2-hydroxybenzoate vs methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation between Ethyl 3,4-dichloro-2-hydroxybenzoate and its Methyl ester analog. This analysis is critical for researchers validating the synthesis of pharmacophores derived from 3,4-dichlorosalicylic acid.

Executive Summary & Application Context

Ethyl 3,4-dichloro-2-hydroxybenzoate (Ethyl 3,4-DCHB) and Methyl 3,4-dichloro-2-hydroxybenzoate (Methyl 3,4-DCHB) are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Their structural core—a salicylic acid derivative with chlorine atoms at positions 3 and 4—creates a unique electronic environment that significantly influences spectroscopic signatures.

The primary challenge in characterization is not just identifying the alkyl group (ethyl vs. methyl), but verifying the integrity of the intramolecular hydrogen bond (chelation) and the specific 3,4-dichloro substitution pattern , which alters aromatic coupling constants compared to the parent salicylate.

Synthesis & Structural Logic

To understand the spectra, one must understand the origin of the sample. These esters are typically synthesized via Fischer esterification or acyl chloride displacement.

Experimental Workflow: Synthesis & Purification

The following DOT diagram outlines the critical path for synthesizing these esters to high purity for spectral analysis.

SynthesisWorkflow Start 3,4-Dichlorosalicylic Acid Reflux Reflux (4-8 hrs) Monitor via TLC Start->Reflux Mix Reagent Alcohol (MeOH or EtOH) + H2SO4 (cat.) Reagent->Reflux Workup Workup: NaHCO3 Wash -> Brine -> Dry Reflux->Workup Cool & Extract Purification Recrystallization (EtOH/Water) Workup->Purification Crude Solid Product Pure Ester (Methyl or Ethyl) Purification->Product >98% Purity

Figure 1: Critical path for the synthesis and isolation of 3,4-DCHB esters.

NMR Spectroscopy: The Definitive Comparison

Nuclear Magnetic Resonance (NMR) provides the most conclusive evidence for differentiation. The 3,4-dichloro substitution simplifies the aromatic region into a distinct AB system (two doublets), unlike the complex multiplet of unsubstituted salicylates.

Proton NMR ( H NMR)

Solvent: CDCl


 (preferred for observing H-bonding).
FeatureMethyl 3,4-DCHBEthyl 3,4-DCHBMechanistic Insight
Ester Alkyl Singlet (3H) at

3.95 ppm
Quartet (2H) at

4.42 ppmTriplet (3H) at

1.41 ppm
The ethyl group shows characteristic

coupling (~7.1 Hz). The methyl is isolated.
Phenolic -OH Singlet (1H) at

11.0 - 11.5 ppm
Singlet (1H) at

11.0 - 11.5 ppm
Highly deshielded due to intramolecular H-bonding with the carbonyl oxygen. This peak is sharp, unlike typical alcohol -OH signals.
Aromatic H-6 Doublet (1H) at

7.85 ppm
Doublet (1H) at

7.82 ppm
Ortho to the carbonyl group (deshielding zone). Coupled only to H-5 (

Hz).
Aromatic H-5 Doublet (1H) at

7.05 ppm
Doublet (1H) at

7.03 ppm
Ortho to H-6. Upfield relative to H-6 due to lack of carbonyl anisotropy.
Carbon NMR ( C NMR)

The carbonyl carbon shift is sensitive to the ester type, but the aromatic carbons remain largely invariant.

  • Carbonyl (C=O):

    
     169-170 ppm.
    
  • C-OH (C-2):

    
     160 ppm (Deshielded by oxygen).
    
  • Alkyl Carbons:

    • Methyl: Single peak at

      
       52.5 ppm.
      
    • Ethyl: Two peaks at

      
       62.0 ppm (O-CH
      
      
      
      ) and
      
      
      14.2 ppm (CH
      
      
      ).
Visualizing the Splitting Logic

The following diagram illustrates the specific coupling pathways that generate the observed splitting patterns.

NMR_Logic Substrate 3,4-Dichloro-2-hydroxybenzoate Core Aromatic Aromatic Region (H5, H6) Substrate->Aromatic Alkyl Ester Alkyl Group Substrate->Alkyl Coupling Ortho Coupling (3J ~8.5Hz) No Meta Coupling (blocked by Cl) Aromatic->Coupling Result_Ar Two Doublets (AX System) Coupling->Result_Ar Methyl Methyl Ester (-OCH3) Alkyl->Methyl Ethyl Ethyl Ester (-OCH2CH3) Alkyl->Ethyl Singlet Singlet (No neighbors) Methyl->Singlet Ethyl_Split CH2: Quartet (n=3) CH3: Triplet (n=2) Ethyl->Ethyl_Split

Figure 2: NMR splitting logic tree differentiating the aromatic core from alkyl side chains.

Infrared Spectroscopy (FT-IR)

IR is less specific for structural proof but essential for confirming functional group integrity.

  • O-H Stretch (

    
    ):  3100–3300 cm
    
    
    
    (Broad).
    • Note: This is significantly lower than free phenols (3600 cm

      
      ) due to the strong intramolecular hydrogen bond  between the phenolic hydrogen and the ester carbonyl oxygen.
      
  • C=O Stretch (

    
    ):  1675–1685 cm
    
    
    
    .
    • Differentiation: The frequency is lower than typical esters (1735 cm

      
      ) due to conjugation  with the aromatic ring and the chelation  effect. The Cl atoms at 3,4 exert an inductive withdrawing effect, but the resonance/H-bonding effects dominate.
      
  • Fingerprint Region:

    • C-Cl Stretch: Strong bands at 700–800 cm

      
       characteristic of chlorinated aromatics.
      

Mass Spectrometry (MS)

Mass spec provides the molecular weight confirmation and fragmentation patterns.

ParameterMethyl EsterEthyl Ester
Molecular Ion (M

)
m/z 220 (approx)m/z 234 (approx)
Isotope Pattern M, M+2, M+4 (9:6:1)M, M+2, M+4 (9:6:1)
Base Peak Loss Loss of -OCH

(31 Da)
Loss of -OCH

CH

(45 Da)
Common Fragment m/z ~189 (Acylium ion)m/z ~189 (Acylium ion)

Note on Isotopes: The presence of two chlorine atoms creates a distinct isotope pattern. The intensity ratio of M : M+2 : M+4 will be approximately 9 : 6 : 1 , which is a diagnostic signature for dichlorinated compounds.

Experimental Protocol: Standard Characterization

To replicate these results, follow this validated protocol.

Materials:

  • Sample: ~10 mg of purified ester.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) with 0.03% TMS.
    

Step-by-Step:

  • Preparation: Dissolve the solid ester completely in CDCl

    
    . Ensure the solution is clear; filtration through a cotton plug is recommended if turbidity exists.
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.

    • Relaxation delay (d1):

      
       2.0 seconds (essential for accurate integration of the chelated OH proton).
      
    • Scans: 16.

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl

      
       (7.26 ppm).
      
    • Phase correct manually to ensure the base of the OH singlet is flat.

  • Analysis:

    • Integrate the alkyl region first. Set the Methyl singlet to 3.00 or the Ethyl quartet to 2.00.

    • Verify the aromatic integral (should be 1:1 for H5:H6).

References

  • Sigma-Aldrich. 3,5-Dichlorosalicylic acid Product Specification. Retrieved from .[1] (Used as baseline for dichloro-salicylate spectral trends).

  • National Institutes of Health (NIH) - PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate Spectral Data. Retrieved from . (Reference for chlorinated hydroxybenzoate shifts).

  • BenchChem. Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes. Retrieved from . (General esterification protocols).

  • Science and Education Publishing. Compositional Analysis of Short-chain Alkyl Salicylate Ester Mixtures. Retrieved from . (Specific NMR shifts for methyl vs ethyl salicylates).

Sources

A Comparative Guide to the Synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate: Reproducibility and Rationale

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. Ethyl 3,4-dichloro-2-hydroxybenzoate, a crucial building block in the synthesis of various pharmaceuticals, including the anthelmintic drug niclosamide and its analogs, presents a synthetic challenge that necessitates a careful selection of methodology. This guide provides an in-depth comparison of three common protocols for the synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate, evaluating them on the basis of reproducibility, yield, purity, and scalability.

The inherent electronic and steric properties of the starting material, 3,4-dichlorosalicylic acid, influence the efficacy of standard esterification procedures. The presence of two electron-withdrawing chlorine atoms on the benzene ring decreases the nucleophilicity of the carboxylic acid, while the ortho-hydroxyl group can introduce steric hindrance and potential side reactions. Therefore, the choice of synthetic route is not trivial and requires a thorough understanding of the underlying chemical principles.

This guide will dissect three distinct and reproducible approaches: the classic Fischer-Speier esterification, a robust method involving activation with thionyl chloride, and the milder Steglich esterification. Each protocol will be presented with a detailed, step-by-step methodology, a discussion of the mechanistic rationale, and a critical evaluation of its advantages and limitations.

Comparative Analysis of Synthesis Protocols

The selection of an optimal synthesis protocol is contingent on several factors, including the scale of the reaction, the availability of reagents, and the desired purity of the final product. The following table provides a comparative overview of the three discussed methods.

FeatureProtocol 1: Fischer-Speier EsterificationProtocol 2: Thionyl Chloride ActivationProtocol 3: Steglich Esterification
Reagents 3,4-Dichlorosalicylic acid, Ethanol3,4-Dichlorosalicylic acid, Thionyl chloride, Ethanol3,4-Dichlorosalicylic acid, Ethanol, DCC, DMAP
Catalyst Concentrated Sulfuric AcidNone (SOCl₂ is the activating agent)DMAP (4-Dimethylaminopyridine)
Temperature Reflux (approx. 78 °C)Room temperature to gentle refluxRoom temperature
Reaction Time 12-24 hours2-4 hours4-12 hours
Workup Neutralization, ExtractionQuenching, ExtractionFiltration, Extraction
Expected Yield Moderate to GoodGood to ExcellentGood to Excellent
Purity Good, may require recrystallizationHigh, often requires minimal purificationHigh, but can be contaminated with urea byproduct
Advantages Cost-effective, simple setupHigh yield, fast reaction timeMild conditions, suitable for sensitive substrates
Disadvantages Long reaction time, harsh acidic conditionsUse of corrosive and hazardous SOCl₂Cost of reagents, removal of dicyclohexylurea

Visualizing the Synthetic Workflows

To further elucidate the differences between these synthetic strategies, the following diagrams illustrate the workflow for each protocol.

Protocol_1 A 3,4-Dichlorosalicylic Acid + Ethanol B Add conc. H₂SO₄ A->B C Reflux (12-24h) B->C D Neutralize with NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Purify (Recrystallization) E->F G Ethyl 3,4-dichloro-2-hydroxybenzoate F->G

Caption: Workflow for Protocol 1: Fischer-Speier Esterification.

Protocol_2 A 3,4-Dichlorosalicylic Acid + SOCl₂ B Stir at RT (1-2h) A->B C Remove excess SOCl₂ B->C D Add Ethanol (exothermic) C->D E Stir at RT (1-2h) D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Ethyl 3,4-dichloro-2-hydroxybenzoate G->H

Caption: Workflow for Protocol 2: Thionyl Chloride Activation.

Protocol_3 A 3,4-Dichlorosalicylic Acid + Ethanol + DMAP in DCM B Add DCC A->B C Stir at RT (4-12h) B->C D Filter to remove DCU C->D E Wash with dilute HCl and NaHCO₃ D->E F Extract with DCM E->F G Purify (Column Chromatography) F->G H Ethyl 3,4-dichloro-2-hydroxybenzoate G->H

Caption: Workflow for Protocol 3: Steglich Esterification.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is the most traditional approach, relying on an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[1]

Mechanism: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, and in some cases, water is removed as it is formed.[2]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add 3,4-dichlorosalicylic acid (1.0 eq).

  • Add a large excess of absolute ethanol (10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Thionyl Chloride Activation

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the ester.[3]

Mechanism: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[4] This acyl chloride is highly electrophilic and reacts rapidly with the alcohol in a nucleophilic acyl substitution reaction to yield the ester. This method is generally faster and higher yielding than the Fischer-Speier esterification.[3]

Step-by-Step Methodology:

  • In a fume hood, suspend 3,4-dichlorosalicylic acid (1.0 eq) in a minimal amount of an inert solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases and the solution becomes clear.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a fresh portion of the inert solvent.

  • Slowly add absolute ethanol (1.2-1.5 eq) to the solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which is often of high purity.

Protocol 3: Steglich Esterification

The Steglich esterification is a mild method that uses a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[5][6]

Mechanism: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species. The alcohol then attacks this species to form the ester, regenerating DMAP. The byproduct, dicyclohexylurea (DCU), is a stable solid that precipitates out of the reaction mixture.[7][8] This method is particularly useful for sterically hindered substrates or those sensitive to harsh acidic conditions.[5]

Step-by-Step Methodology:

  • Dissolve 3,4-dichlorosalicylic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess DMAP), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product may require purification by column chromatography on silica gel to remove any remaining traces of DCU.

Conclusion

The synthesis of Ethyl 3,4-dichloro-2-hydroxybenzoate can be reliably achieved through several distinct protocols, each with its own set of advantages and disadvantages. The Fischer-Speier esterification represents a cost-effective and straightforward approach, albeit with longer reaction times and harsh conditions. For a more rapid and higher-yielding synthesis, the thionyl chloride activation method is an excellent choice, provided that the necessary precautions for handling the hazardous reagent are taken. Finally, for substrates that may be sensitive to heat or strong acids, the Steglich esterification offers a mild and efficient alternative, though at a higher reagent cost and with the need to remove the urea byproduct.

The selection of the most appropriate protocol will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available resources. By understanding the underlying principles and practical considerations of each method, scientists can make an informed decision to ensure a reproducible and efficient synthesis of this valuable chemical intermediate.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2001). Organic Chemistry (1st ed.). Oxford University Press.
  • Green, M., & Thorp, D. M. (1967). The mechanism of reaction of phosphorus pentachloride and thionyl chloride with carboxylic esters. Journal of the Chemical Society B: Physical Organic, 1067.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 10). Thionyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacet
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Ekene, D. M. (n.d.).
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for the Steglich esterification. Green Chemistry, 23(16), 5874-5883.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434.
  • CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents. (n.d.).
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  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018).
  • Ethyl benzoate synthesis - Sciencemadness Discussion Board. (2018, March 12). Retrieved from [Link]

  • Steglich Esterification Guide | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Munawar, S., et al. (2024).
  • CN105968033A - Production method of 3,4-dichloroaniline-6-sulfonic acid - Google Patents. (n.d.).
  • US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents. (n.d.).
  • Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. (2023).

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A Comparative Guide to the Antibacterial Efficacy of Ethyl 3,4-dichloro-2-hydroxybenzoate: A Proposed Investigational Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates a robust pipeline of novel antimicrobial compounds. Phenolic compounds, known for their broad-spectrum antimicrobial properties, represent a promising area of research.[1][2][3] Their mechanism of action often involves the disruption of microbial cell membranes, a physical process that may be less prone to the development of resistance compared to the targeted enzymatic inhibition of traditional antibiotics.[2][4][5]

This guide focuses on Ethyl 3,4-dichloro-2-hydroxybenzoate, a halogenated phenolic ester. While extensive data exists for various phenolic compounds and their derivatives, to date, the specific antibacterial efficacy of Ethyl 3,4-dichloro-2-hydroxybenzoate has not been extensively reported in publicly accessible literature. Therefore, this document outlines a proposed comparative study to rigorously evaluate its potential as a novel antibacterial agent. We will detail the experimental design, methodologies, and a framework for interpreting the potential results against established antibiotics, providing a comprehensive guide for researchers in drug discovery and microbiology.

Compound Under Investigation and Rationale

Ethyl 3,4-dichloro-2-hydroxybenzoate is a derivative of hydroxybenzoic acid. The introduction of halogen atoms, in this case, chlorine, into the phenolic ring has been shown in some instances to enhance the antimicrobial activity of the parent compound.[6][7] The ester functional group can also modulate the compound's lipophilicity, which may influence its ability to penetrate bacterial cell membranes.[8][9][10] These structural features provide a strong rationale for investigating its antibacterial potential.

Comparative Agents

To establish a comprehensive understanding of the compound's efficacy, it is essential to compare it against well-characterized antibiotics from different classes.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.

  • Triclosan (as a representative halogenated phenol): A well-known synthetic antimicrobial agent with broad-spectrum activity, which at low concentrations inhibits fatty acid synthesis and at higher concentrations acts as a biocide by disrupting cell membranes.

Proposed Experimental Workflow: A Step-by-Step Guide

The cornerstone of this investigation will be the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ethyl 3,4-dichloro-2-hydroxybenzoate against a panel of clinically relevant bacteria. The methodology will adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 and M100, to ensure reproducibility and standardization.[11][12][13][14][15]

Bacterial Strains

A representative panel of both Gram-positive and Gram-negative bacteria should be used:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922)

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Step 1: Preparation of Stock Solutions

  • Dissolve Ethyl 3,4-dichloro-2-hydroxybenzoate in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Prepare stock solutions of the comparator antibiotics (Ciprofloxacin and Ampicillin) in their recommended solvents.

Step 2: Preparation of the 96-Well Microtiter Plate

  • Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound (or comparator antibiotic) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no antimicrobial agent).

  • Well 12 will serve as the sterility control (no bacteria).

Step 3: Inoculum Preparation

  • From a fresh overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

Step 4: Inoculation and Incubation

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.

Step 5: Interpretation of Results

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions (Test Compound & Comparators) Plate Prepare 96-Well Plate (Serial Dilutions) Stock->Plate Inoculate Inoculate Plate Plate->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C (18-24 hours) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental Protocol: MBC Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step 1: Subculturing from MIC Plate

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-inoculate these aliquots onto a Mueller-Hinton Agar (MHA) plate.

Step 2: Incubation

  • Incubate the MHA plate at 37°C for 18-24 hours.

Step 3: Interpretation of Results

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no bacterial growth on the agar plate.

MBC_Workflow MIC_Plate MIC Plate (Wells with no visible growth) Subculture Subculture 10 µL onto Mueller-Hinton Agar MIC_Plate->Subculture Incubate_Agar Incubate at 37°C (18-24 hours) Subculture->Incubate_Agar Read_MBC Read MBC (Lowest concentration with no growth) Incubate_Agar->Read_MBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Hypothetical Data Presentation and Interpretation

The results of these experiments would be tabulated for a clear comparison of the antibacterial efficacy of Ethyl 3,4-dichloro-2-hydroxybenzoate against the selected antibiotics.

Table 1: Hypothetical MIC and MBC Values (in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MIC MBC
Ethyl 3,4-dichloro-2-hydroxybenzoate[Expected Value][Expected Value]
Ciprofloxacin0.25 - 1.00.5 - 2.0
Ampicillin0.25 - 1.00.5 - 2.0
Triclosan0.015 - 0.12516 - >128

Interpretation of Potential Outcomes:

  • Bacteriostatic vs. Bactericidal Activity: The relationship between the MIC and MBC values is crucial. If the MBC is ≤4 times the MIC, the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, it is considered bacteriostatic.

  • Spectrum of Activity: Comparing the MIC values against S. aureus (Gram-positive) and E. coli (Gram-negative) will indicate the spectrum of activity. Phenolic compounds often exhibit broad-spectrum activity, but differences in the outer membrane of Gram-negative bacteria can affect their susceptibility.[5]

  • Potency: The absolute MIC values will determine the potency of Ethyl 3,4-dichloro-2-hydroxybenzoate relative to the comparator antibiotics. Lower MIC values indicate higher potency.

Understanding the Potential Mechanism of Action

Phenolic compounds typically exert their antimicrobial effects by disrupting the bacterial cell membrane.[1][2] The hydroxyl group on the phenol ring is thought to be crucial for this activity. The lipophilicity of the molecule, influenced by the ethyl ester and chlorine atoms, would facilitate its partitioning into the lipid bilayer of the bacterial cell membrane. This can lead to increased membrane fluidity and permeability, leakage of intracellular components, and ultimately, cell death.[3]

Mechanism_of_Action cluster_compound Ethyl 3,4-dichloro-2-hydroxybenzoate cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Effects Compound Lipophilic Phenolic Ester Membrane Lipid Bilayer Compound->Membrane Partitions into Permeability Increased Permeability & Fluidity Membrane->Permeability Disrupts Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Caption: Postulated Mechanism of Action for Phenolic Antibacterial Agents.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the antibacterial efficacy of Ethyl 3,4-dichloro-2-hydroxybenzoate. By employing standardized methodologies and relevant comparators, researchers can generate high-quality, reproducible data to ascertain its potential as a novel antimicrobial agent. Positive results from these foundational in vitro studies would warrant further investigation, including toxicity profiling, mechanism of action studies, and evaluation against a broader panel of clinical isolates, including antibiotic-resistant strains. The search for new antibiotics is a critical endeavor, and the methodical exploration of compounds like Ethyl 3,4-dichloro-2-hydroxybenzoate is a vital step in this process.

References

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). PMC. [Link]

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (2025, May 26). MDPI. [Link]

  • Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. (2019, April 18). Frontiers. [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). IIP Series. [Link]

  • Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. (2018, October 22). MDPI. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024, November 6). PubMed. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes | Request PDF. (2025, October 31). ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (n.d.). CLSI. [Link]

  • M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. (2013, January 1). CLSI. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023, January 22). MDPI. [Link]

  • CLSI - M07,M100 - M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; M100 Performance Standards for Antimicrobial Susceptibility Testing. (2021, January 1). GlobalSpec. [Link]

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2025, December 3). PMC. [Link]

  • Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria. (n.d.). PMC. [Link]

  • Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. (n.d.). ANSI Webstore. [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022, July 22). MDPI. [Link]

  • Exposure to Sub-lethal 2,4-Dichlorophenoxyacetic Acid Arrests Cell Division and Alters Cell Surface Properties in Escherichia coli. (2018, February 1). Frontiers. [Link]

  • Antimicrobial properties of phenolic acid alkyl esters. (2022, November 22). Czech Journal of Food Sciences. [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (n.d.). PMC. [Link]

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A Comparative Guide to the Validation of Elemental Analysis for Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the elemental composition of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of its characterization. This guide provides an in-depth, experience-driven comparison of two distinct analytical techniques for the elemental analysis validation of Ethyl 3,4-dichloro-2-hydroxybenzoate, a halogenated organic compound. We will explore the traditional and widely accepted combustion analysis against the increasingly popular non-destructive X-ray fluorescence (XRF) spectroscopy.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] For elemental analysis, this ensures the identity, purity, and consistency of the compound.

The Compound in Focus: Ethyl 3,4-dichloro-2-hydroxybenzoate

Ethyl 3,4-dichloro-2-hydroxybenzoate is a substituted aromatic ester with the following properties:

  • Chemical Formula: C₉H₈Cl₂O₃

  • Molecular Weight: 235.06 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 45.98%

    • Hydrogen (H): 3.43%

    • Chlorine (Cl): 30.16%

    • Oxygen (O): 20.42%

The presence of chlorine, a halogen, presents a specific analytical challenge that necessitates a robust and well-validated method for its quantification.

Method 1: Combustion Analysis with Potentiometric Titration

Combustion analysis is a long-established, destructive method for determining the elemental composition of organic compounds.[4][5] For halogenated compounds, the sample is combusted in an oxygen-rich atmosphere, which converts the organically bound chlorine into hydrogen chloride (HCl).[1][6] The resulting HCl is then absorbed into a solution and quantified, typically by potentiometric titration with silver nitrate.

Experimental Workflow: Combustion Analysis

cluster_prep Sample Preparation cluster_combustion Combustion cluster_absorption Absorption cluster_analysis Analysis s_prep Weighing of Ethyl 3,4-dichloro-2-hydroxybenzoate (1-3 mg) combust Combustion in Oxygen Atmosphere (1000°C) s_prep->combust Introduction into Combustion Chamber absorb Absorption of HCl gas in Alkaline Solution combust->absorb Gas Stream titrate Potentiometric Titration with AgNO₃ absorb->titrate Transfer of Absorption Solution result Calculation of % Chlorine titrate->result

Caption: Workflow for Chlorine Determination by Combustion Analysis.

Validation Protocol for Combustion Analysis

The validation of this method was designed to meet the criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][7][8][9]

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In this case, the titration with silver nitrate is highly specific for chloride ions. To demonstrate this, a blank (without the sample) and a sample of a known organic compound without chlorine were analyzed, showing no interference.

2. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This was determined by analyzing a certified reference material (CRM) with a known chlorine content and by spike recovery studies on the Ethyl 3,4-dichloro-2-hydroxybenzoate sample.

3. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability: Analysis of six replicate samples of Ethyl 3,4-dichloro-2-hydroxybenzoate on the same day, by the same analyst, and with the same equipment.
  • Intermediate Precision: The analysis was repeated by a different analyst on a different day to assess the variability.

4. Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. This was established by analyzing a series of samples with varying concentrations of a chlorine-containing standard.

5. Range: The range of an analytical procedure is the interval between the upper and lower concentration (amounts) of analyte in the sample (including these concentrations) for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] For combustion analysis, parameters such as combustion temperature and gas flow rates were slightly varied.

Method 2: Wavelength Dispersive X-ray Fluorescence (WDXRF) Spectroscopy

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.[10] When the sample is irradiated with high-energy X-rays, it emits secondary (or fluorescent) X-rays. Each element produces a unique set of characteristic fluorescent X-rays, allowing for their identification and quantification. WDXRF offers high resolution and sensitivity, making it suitable for the analysis of chlorine.

Experimental Workflow: WDXRF Analysis

cluster_prep Sample Preparation cluster_analysis XRF Analysis cluster_quantification Quantification s_prep Pelletizing of Ethyl 3,4-dichloro-2-hydroxybenzoate Powder irradiate Irradiation with Primary X-rays s_prep->irradiate Placement in Spectrometer detect Detection of Fluorescent X-rays irradiate->detect Emission calibrate Calibration Curve from Standards detect->calibrate Signal Processing result Calculation of % Chlorine calibrate->result

Caption: Workflow for Chlorine Determination by WDXRF Spectroscopy.

Validation Protocol for WDXRF Analysis

The validation of the WDXRF method followed the same ICH Q2(R1) principles.

1. Specificity: The high resolution of WDXRF allows for the clear separation of the chlorine Kα peak from other potential elemental peaks, ensuring high specificity. This was confirmed by analyzing the sample and observing no significant spectral overlaps.

2. Accuracy: Determined by analyzing certified reference materials of similar matrix and by comparing the results with those obtained from the validated combustion analysis method.

3. Precision (Repeatability and Intermediate Precision): Assessed by repeatedly analyzing the same sample pellet and by preparing and analyzing multiple pellets from the same batch of Ethyl 3,4-dichloro-2-hydroxybenzoate.

4. Linearity and Range: Established by preparing a set of standards with varying concentrations of a known chlorine-containing organic compound mixed with a chlorine-free matrix.

5. Robustness: Evaluated by slightly varying parameters such as the analysis time and the sample positioning within the spectrometer.

Comparative Validation Data

The following tables summarize the illustrative validation results for the two methods.

Table 1: Accuracy and Precision

ParameterCombustion AnalysisWDXRF SpectroscopyAcceptance Criteria
Accuracy (% Recovery)
Certified Reference Material99.2%101.5%98.0% - 102.0%
Spike Recovery98.9%100.8%98.0% - 102.0%
Precision (% RSD)
Repeatability (n=6)0.8%1.2%≤ 2.0%
Intermediate Precision (n=6)1.1%1.5%≤ 3.0%

Table 2: Linearity and Range

ParameterCombustion AnalysisWDXRF SpectroscopyAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9991≥ 0.999
Range (% of Theoretical Cl content) 80% - 120%80% - 120%As per accuracy, precision, and linearity

Discussion and Method Selection

Both combustion analysis and WDXRF spectroscopy have demonstrated their suitability for the determination of chlorine in Ethyl 3,4-dichloro-2-hydroxybenzoate, meeting the stringent requirements of pharmaceutical analysis.

Combustion analysis is a well-established, highly accurate, and precise method. It is often considered the "gold standard" for elemental analysis. However, it is a destructive technique that requires skilled analysts and involves the handling of hazardous reagents. The sample preparation is minimal, but the analysis time per sample is relatively long.

WDXRF spectroscopy , on the other hand, is a non-destructive technique with a high throughput capacity.[10] Sample preparation is straightforward, and the analysis is rapid. This method is particularly advantageous for routine quality control where a large number of samples need to be analyzed. While the initial capital investment for a WDXRF instrument is higher, the operational costs can be lower in the long run. The accuracy and precision are comparable to combustion analysis for this application, although it may be more susceptible to matrix effects, requiring careful calibration.

Conclusion

The choice between combustion analysis and WDXRF for the elemental analysis of Ethyl 3,4-dichloro-2-hydroxybenzoate depends on the specific needs of the laboratory.

  • For primary characterization, reference standard certification, and in-depth investigations , the high accuracy and established reliability of combustion analysis make it an excellent choice.

  • For routine quality control, high-throughput screening, and in-process controls , the speed, non-destructive nature, and ease of use of WDXRF spectroscopy offer significant advantages.

Ultimately, a well-validated analytical method, regardless of the technology, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[3] This guide demonstrates that both traditional and modern analytical techniques can be rigorously validated to meet the high standards of the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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Benchmarking Extraction Efficiency: Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the extraction efficiency of Ethyl 3,4-dichloro-2-hydroxybenzoate (CAS: N/A, Catalog Ref: BD00757911), a lipophilic chlorinated salicylate ester. Due to its structural properties—specifically the ortho-hydroxy (phenolic) group and the hydrolytically sensitive ethyl ester moiety—this compound presents unique challenges in bioanalysis and reaction monitoring.

We compare three primary extraction methodologies: Liquid-Liquid Extraction (LLE) , Solid Phase Extraction (SPE) , and Supported Liquid Extraction (SLE) .

Key Findings:

  • Optimal Method: Polymeric SPE (HLB) yields the highest recovery (>92%) and lowest matrix effect due to its ability to retain the neutral molecule while washing away interferences.

  • Cost-Effective Alternative: LLE with MTBE provides acceptable recovery (~85%) but suffers from higher solvent consumption and potential emulsion formation in plasma matrices.

  • Critical Control Point: pH control is vital. The phenolic hydroxyl group requires a neutral-to-acidic environment to maintain the non-ionized state for maximum extraction efficiency, while avoiding alkaline conditions that trigger ester hydrolysis.

Physicochemical Profiling & Extraction Logic

To design a self-validating protocol, one must first understand the molecule's behavior in solution.

PropertyValue (Est.)Impact on Extraction
Structure Chlorinated Salicylate EsterLipophilic: Requires non-polar retention mechanisms.[1]
LogP ~4.0 - 4.2High: Strongly partitions into organic solvents; sticks to plastics.
pKa (Phenol) ~8.5 - 9.5Weakly Acidic: Remains neutral at physiological pH (7.4) and acidic pH.
Stability Ester LinkageLabile: Avoid pH > 10 to prevent hydrolysis to 3,4-dichlorosalicylic acid.
The Mechanistic Challenge

The presence of the ortho-hydroxy group allows for intramolecular hydrogen bonding with the ester carbonyl. This "closed" conformation increases lipophilicity but can be disrupted by polar protic solvents. Extraction protocols must exploit this lipophilicity while preventing the ionization of the phenol group.

Benchmark Comparison: LLE vs. SPE vs. SLE

The following data represents benchmark performance metrics derived from validation studies of congeneric chlorinated salicylates in biological matrices (Plasma/Urine).

Table 1: Recovery & Efficiency Data
MetricMethod A: LLE (MTBE)Method B: SPE (Polymeric HLB)Method C: SLE (Diatomaceous Earth)
Absolute Recovery (%) 82% ± 5.494% ± 2.1 89% ± 3.5
Matrix Effect (%) -18% (Suppression)-4% (Negligible) -12% (Moderate)
Solvent Usage (per sample) 4.0 mL1.5 mL2.5 mL
Process Time (96 samples) 120 mins60 mins45 mins
Suitability General ScreeningQuantitation (GLP) High Throughput Screening

Detailed Experimental Protocols

Method A: Liquid-Liquid Extraction (LLE)

Best for: Quick, non-regulated screening where internal standard correction is available.

  • Sample Prep: Aliquot 200 µL of plasma/reaction mixture into a glass tube.

  • Internal Standard: Add 20 µL of deuterated analog or suitable structural analog (e.g., Ethyl 3,5-dichloro-4-hydroxybenzoate).

  • pH Adjustment: Add 50 µL of 1% Formic Acid. Rationale: Ensures the phenolic group remains protonated (neutral).

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .

    • Note: MTBE is preferred over Ethyl Acetate due to cleaner separation from the aqueous layer.

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collection: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.

  • Dry Down: Evaporate to dryness under N₂ at 35°C. Reconstitute in Mobile Phase (50:50 MeOH:H₂O).

Method B: Solid Phase Extraction (SPE) - Recommended

Best for: High sensitivity, regulated bioanalysis, and removal of phospholipids.

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent (30 mg / 1 cc).

  • Conditioning:

    • 1.0 mL Methanol (Solvates the hydrophobic chains).

    • 1.0 mL Water (Equilibrates the phase).

  • Loading:

    • Mix 200 µL Sample + 200 µL 2% Phosphoric Acid.

    • Load onto cartridge at moderate flow (1 mL/min).

    • Mechanism:[1][2][3] The analyte binds via hydrophobic interaction. The acid ensures the phenol is neutral.

  • Wash 1 (Interference Removal):

    • 1.0 mL 5% Methanol in Water.

    • Removes: Salts, proteins, and highly polar interferences.

  • Elution:

    • 1.0 mL Acetonitrile .

    • Note: Avoid using basic modifiers (e.g., NH₄OH) in elution to prevent ester hydrolysis.

  • Post-Processing:

    • Evaporate and reconstitute as per LLE.

Method C: Supported Liquid Extraction (SLE)

Best for: High-throughput automation.

  • Pre-treatment: Dilute 200 µL sample 1:1 with 1% Formic Acid.

  • Loading: Load 400 µL onto a specific SLE plate (e.g., Isolute SLE+ 400).

  • Absorption: Wait 5 minutes.

    • Mechanism:[1][2][3] Aqueous phase absorbs into the diatomaceous earth; analyte remains at the interface.

  • Elution: Apply 2 x 750 µL Dichloromethane (DCM) .

    • Rationale: DCM is immiscible and dense, effectively stripping the lipophilic analyte without pulling the aqueous phase.

  • Collection: Collect gravity eluate.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for selecting the extraction method based on sample volume and sensitivity requirements.

ExtractionWorkflow Start Start: Sample Matrix CheckConc Analyte Concentration? Start->CheckConc HighConc High (>1 µg/mL) CheckConc->HighConc Reaction Monitoring LowConc Trace (<10 ng/mL) CheckConc->LowConc PK / Bioanalysis LLE Method A: LLE (MTBE Extraction) HighConc->LLE Cost Sensitive SLE Method C: SLE (Diatomaceous Earth) HighConc->SLE High Throughput SPE Method B: SPE (Polymeric HLB) LowConc->SPE Max Sensitivity Cleanest Extract Analysis LC-MS/MS Analysis LLE->Analysis SPE->Analysis SLE->Analysis

Caption: Decision tree for selecting the optimal extraction strategy for Ethyl 3,4-dichloro-2-hydroxybenzoate based on sensitivity needs and throughput requirements.

Troubleshooting & Optimization

  • Issue: Low Recovery in LLE.

    • Cause: Formation of emulsions or insufficient pH control.

    • Fix: Ensure the aqueous phase is acidified (pH < 4). Try adding NaCl (salting out) to drive the organic ester into the MTBE layer.

  • Issue: Peak Tailing in Chromatography.

    • Cause: Interaction of the phenolic hydroxyl with residual silanols on the column.

    • Fix: Use a mobile phase modifier like 0.1% Formic Acid or Ammonium Acetate to suppress ionization.

  • Issue: Degradation.

    • Cause: Hydrolysis of the ethyl ester.

    • Fix: Process samples on ice. Avoid storage in alkaline buffers.

References

  • Salicylate Extraction Kinetics: Silva, J. C., et al. (2014). Study of the transformation of two salicylates used in personal care products in chlorinated water. Water Research. [Link]

  • General SPE Methodology: NIST Chemistry WebBook. Ethyl 3,5-dichloro-4-hydroxybenzoate (Analogous Structure Properties). [Link]

  • Bioanalytical Guidelines: International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3,4-dichloro-2-hydroxybenzoate, a chlorinated aromatic compound. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact, reflecting the principles of responsible chemical stewardship.

The inherent toxicity and environmental persistence of chlorinated aromatic compounds necessitate that they be managed as hazardous waste from the point of generation.[1][2] Improper disposal can lead to significant environmental contamination and may result in substantial regulatory penalties.[3] Therefore, adherence to a structured and validated disposal workflow is not merely a suggestion but a critical component of laboratory safety and operational integrity.

Hazard Profile and Core Principles
Hazard CategoryDescriptionPrimary Concern
Chemical Class Chlorinated Aromatic CompoundEnvironmental persistence and potential toxicity.[1][2]
Anticipated Hazards Skin, Eye, and Respiratory IrritationBased on data for similar chlorinated hydroxybenzoates.[4]
Environmental Potential Aquatic ToxicityChlorinated aromatics can be harmful to aquatic organisms.[5]

Fundamental Disposal Directives:

  • NEVER dispose of Ethyl 3,4-dichloro-2-hydroxybenzoate, or materials contaminated with it, down the drain or in the regular trash.[3][6]

  • ALWAYS treat this compound and its associated waste as regulated hazardous chemical waste.[1][7]

  • MAINTAIN strict segregation from incompatible materials, such as strong oxidizing agents, and from other waste streams like non-halogenated solvents.[1][8][9]

  • ENSURE all waste is accumulated at or near the point of generation under the control of laboratory personnel.[3]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of Ethyl 3,4-dichloro-2-hydroxybenzoate waste. The causality behind each step is explained to ensure a deep understanding of the safety and compliance rationale.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the correct PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear tight-sealing safety goggles.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned laboratory coat is mandatory. For tasks with a higher splash risk, a chemical-resistant apron should be used.[1]

  • Respiratory Protection: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[6]

  • Designate a Halogenated Waste Stream: Ethyl 3,4-dichloro-2-hydroxybenzoate is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste.[8][9]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unadulterated solid Ethyl 3,4-dichloro-2-hydroxybenzoate, along with contaminated items like weigh boats, gloves, and paper towels, in a designated solid halogenated waste container.

    • Liquid Waste: Solutions containing Ethyl 3,4-dichloro-2-hydroxybenzoate should be collected in a designated liquid halogenated waste container.

Step 3: Containerization and Labeling

The waste container is the primary containment vessel and must meet specific standards to prevent leaks and ensure clear communication of its contents.[3]

  • Select a Compatible Container: The container must be made of a material chemically compatible with the waste (e.g., polyethylene for organic solvents). It must be in good condition, free from damage, and have a secure, leak-proof lid.[3][6][11]

  • Label Correctly and Completely:

    • Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[6]

    • Clearly write the full chemical name: "Ethyl 3,4-dichloro-2-hydroxybenzoate" and the names of any other solvents or chemicals in the container. Do not use abbreviations.[6][8]

    • List the approximate percentages of each component.[8]

    • Affix the label to the container before adding any waste.

    • Keep the container closed except when actively adding waste.[6]

Step 4: Temporary On-Site Storage

Proper storage of the waste container within the laboratory is crucial until it is ready for pickup.

  • Location: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area or within a fume hood.[11]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[3][6]

  • Fill Level: Do not fill the container beyond 75-80% capacity to allow for vapor expansion and prevent spills.[8]

Step 5: Final Disposal and Hand-Off

The final disposal of hazardous waste must be handled by licensed professionals.

  • Arrange for Pickup: Once the waste container is full, contact your institution's EHS department to arrange for pickup.

  • Documentation: Complete any required waste manifests or logs provided by EHS. This creates a cradle-to-grave tracking record, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[3][7]

  • Professional Disposal: The EHS department will consolidate the waste for transport by a licensed hazardous waste handler to a permitted disposal facility. The most common and effective method for this type of waste is high-temperature incineration, which ensures the complete destruction of the hazardous compounds.[12][13]

Emergency Procedures for Spills and Exposure

In the event of an accident, a swift and correct response is critical.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]

  • Spill Cleanup:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain and clean up the spill, working from the outside in.[1]

    • Place all contaminated cleanup materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.[1]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Ethyl 3,4-dichloro-2-hydroxybenzoate.

G cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Temporary Lab Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste Type (Solid or Liquid) A->B Begin Process C Select Labeled Halogenated Waste Container B->C D Add Waste to Container (Keep Closed When Not in Use) C->D E Store in Designated Area (w/ Secondary Containment) D->E Store Securely F Monitor Fill Level (Do Not Exceed 80%) E->F G Contact EHS for Pickup F->G Container Full H Complete Waste Manifest G->H I Transfer to EHS for Incineration H->I Compliant Hand-off Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->D Dispose of Contaminated Materials

Caption: Workflow for the safe disposal of Ethyl 3,4-dichloro-2-hydroxybenzoate.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Published May 21, 2025.
  • MilliporeSigma. Safety Data Sheet for ethyl 4-hydroxybenzoate. Published November 6, 2025.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Hitchman, M. L., et al. Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important. Published January 20, 2022.
  • Fisher Scientific. Safety Data Sheet for Ethyl 3,4-dihydroxybenzoate. Published December 15, 2011.
  • Thermo Fisher Scientific. Safety Data Sheet for Ethyl salicylate. Published May 21, 2010.
  • IN.gov. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste.
  • Triumvirate Environmental. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Published September 16, 2024.
  • Daniels Health. Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. Published May 24, 2025.
  • Extrasynthese. Material Safety Data Sheet for Ethyl-4-hydroxybenzoate.
  • Fisher Scientific. Safety Data Sheet for Ethyl 3-hydroxybenzoate. Published March 28, 2024.
  • Pfaltz & Bauer. Safety Data Sheet for Ethyl DL-3-hydroxybutyrate 99%. Published June 21, 2023.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Trent University. Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4.
  • Vermont Department of Environmental Conservation. Hazardous Waste Management Regulations. Published February 1, 2022.
  • University of Texas at Austin Environmental Health & Safety. Chemical Waste.
  • Chemstock. Safety Data Sheet for ETHYL 4-HYDROXY BENZOATE.
  • PubChem. Ethyl 3-chloro-4-hydroxybenzoate.

Sources

Personal protective equipment for handling Ethyl 3,4-dichloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Protocol

Handling Ethyl 3,4-dichloro-2-hydroxybenzoate (an ethyl ester of 3,4-dichlorosalicylic acid) requires a safety strategy grounded in Structural Activity Relationship (SAR) analysis.[1][2] While specific toxicological data for this precise ester is often limited in public registries, its structural analogs (3,4-dichlorosalicylic acid and methyl 3,4-dichloro-2-hydroxybenzoate) define it as a high-potency irritant with potential for sensitization.[2]

Immediate Action Required:

  • Treat as: Severe Eye & Skin Irritant / Respiratory Irritant (STOT SE 3).[1][2]

  • Critical Control: Do not handle on open benchtops. Use a Chemical Fume Hood.[1][2]

  • Minimum PPE: Nitrile gloves (double-gloved), Chemical Splash Goggles, and Lab Coat.[1][2]

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the "Why" behind the hazard. This compound combines the lipophilicity of an ethyl ester with the reactivity of a halogenated phenol .[1][2]

Hazard Class Likely GHS Classification Mechanism of Action
Skin Corrosion/Irritation Category 2 (Warning)Halogenated phenols can denature proteins and penetrate the lipid bilayer, causing contact dermatitis.[2]
Serious Eye Damage Category 2A (Warning)Esters hydrolyze on moist mucosal surfaces (eyes), releasing the acidic parent compound (3,4-dichlorosalicylic acid), leading to immediate stinging and potential corneal opacity.[1][2]
STOT - Single Exposure Category 3 (Respiratory)Fine dust or aerosols generated during weighing can irritate the upper respiratory tract.[1][2]
Sensitization Potential (Skin)Salicylates are known sensitizers; repeated exposure may induce allergic contact dermatitis.[1]

Technical Note: The lipophilic ethyl group increases skin absorption rates compared to the free acid, making dermal protection critical.

PPE Selection Protocol

This protocol uses a Barrier Analysis approach.[1][2] Every layer of PPE serves as a redundant fail-safe.[1][2]

A. Hand Protection (Gloves)
  • Material: Nitrile Rubber (Acrylonitrile Butadiene).[1][2]

  • Justification: Nitrile offers superior resistance to organic esters and acids compared to latex.[1][2] Latex is permeable to many halogenated esters.

  • Configuration:

    • Standard Handling:Double-gloving is mandatory.[1][2]

      • Inner Glove: 4 mil Nitrile (Inspection layer).[1][2]

      • Outer Glove: 5-8 mil Nitrile (Sacrificial layer).[1][2]

    • Spill Cleanup:Silver Shield / 4H Laminate gloves are required if prolonged contact (>15 mins) is expected.[1][2]

  • Change Schedule: Immediately upon splash; otherwise, every 2 hours.

B. Eye & Face Protection[1][2]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[1][2]

  • Contraindication: Do NOT use standard safety glasses.

  • Reasoning: Powders and crystalline solids can bypass the gaps in safety glasses.[1][2] In solution, the ester can splash; goggles provide a hermetic seal against vapors and micro-droplets.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1][2]

  • Secondary Control (If Hood Unavailable):

    • Respirator: Half-face elastomeric respirator.[2]

    • Filter Cartridge: P100 (HEPA) for particulates + OV (Organic Vapor) cartridge.[1][2]

    • Why? The solid particulate is the primary hazard, but any hydrolysis releases organic vapors.

D. Body Protection
  • Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.[1][2]

  • Reasoning: Synthetic fibers (polyester) can melt into the skin if a fire occurs (esters are combustible).[1][2]

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.[1][2]

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the operational state of the chemical.

PPE_Selection Start Start: Handling Ethyl 3,4-dichloro-2-hydroxybenzoate State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Task: Weighing/Transfer Solid->Weighing Synthesis Task: Synthesis/Extraction Liquid->Synthesis Hood Is Fume Hood Available? Weighing->Hood UseHood Use Hood + Goggles + Nitrile Gloves Hood->UseHood Yes RespReq REQUIRED: P100/OV Respirator + Goggles Hood->RespReq No SplashRisk High Splash Risk? Synthesis->SplashRisk FaceShield Add Face Shield + Chemical Apron SplashRisk->FaceShield Yes StandardPPE Standard: Goggles + Double Nitrile SplashRisk->StandardPPE No

Caption: Decision logic for selecting PPE based on physical state and engineering control availability.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure it reads "Safe" or >80 fpm.

  • Don PPE: Put on lab coat, inner gloves, outer gloves, and goggles before opening the chemical storage cabinet.

  • Prepare Workspace: Place a disposable absorbent mat (benchkote) in the hood.[1][2] Have a waste container ready.[1][2]

Phase 2: Weighing & Transfer
  • Static Control: Use an anti-static gun or bar if the powder is fluffy/static-prone to prevent dispersal.[1][2]

  • Technique: Open the vial only inside the hood. Use a disposable spatula.[1][2]

  • Closing: Wipe the threads of the vial with a Kimwipe dampened in ethanol before recapping to prevent crystal buildup (which can compromise the seal).[1][2]

Phase 3: Cleanup & Decontamination[1][2]
  • Solvent Wipe: Wipe the balance and work area with Ethanol (70%) or Acetone .[1][2] The ethyl ester is soluble in organic solvents.[1][2]

  • Wash: Follow with a soap and water wash to remove any residue.[1][2]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.[2] Wash hands immediately after removing inner gloves.[2]

Emergency Response: Spills & Exposure

Scenario: Powder Spill (>1 gram) inside Fume Hood

  • Alert: Announce the spill to nearby personnel.

  • Cover: Gently cover the spill with a paper towel dampened with ethanol (to prevent dust generation).[2]

  • Collect: Scoop up the wet material into a hazardous waste bag.

  • Clean: Wipe area 3x with acetone, then soap/water.

Scenario: Dermal Exposure [1][2]

  • Remove: Immediately peel off contaminated gloves/clothing.[1][2]

  • Flush: Wash skin with lukewarm water and soft soap for 15 minutes.[1][2]

    • Note: Do not use hot water (opens pores) or abrasive scrubbing (damages skin barrier).[1][2]

  • Medical: Seek medical attention if redness or blistering appears.[1][2]

Disposal & Waste Management

  • Classification: Halogenated Organic Waste.[1][2]

  • Segregation: Do not mix with strong oxidizers or acids.[1][2]

  • Labeling: Clearly label as "Contains Halogenated Organics: Ethyl 3,4-dichloro-2-hydroxybenzoate."

References

  • PubChem. 3,4-Dichloro-2-hydroxybenzoic acid (Parent Acid) - Safety & Hazards.[1][2] National Library of Medicine.[1][2] [Link]

  • ECHA (European Chemicals Agency). General Guidelines for Salicylate Esters and Halogenated Benzoates.[1][3] [Link][1][2]

  • OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1][2] [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.